Product packaging for D-alpha,alpha'-Bicamphor(Cat. No.:CAS No. 25611-66-9)

D-alpha,alpha'-Bicamphor

Cat. No.: B15074821
CAS No.: 25611-66-9
M. Wt: 302.5 g/mol
InChI Key: FDWIVGHPYKMNRS-UHFFFAOYSA-N
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Description

D-alpha,alpha'-Bicamphor is a specialized chiral organic compound derived from the natural terpene (+)-camphor. Its structure, featuring two camphor units, makes it a valuable building block (synthon) in asymmetric synthesis and organocatalysis research. Scientists value this compound for its rigid bicyclic skeleton and defined stereocenters, which are useful for constructing complex molecular architectures, developing novel chiral ligands, or investigating reaction mechanisms. The compound is provided as a high-purity material to ensure consistent and reliable results in laboratory settings. It is intended solely for research applications in chemical synthesis, methodological studies, and material science. This product is labeled "For Research Use Only" (RUO) and is not intended for use in diagnostic procedures, drug delivery, or any other clinical or human use. RUO products are not subject to the same regulatory requirements as in vitro diagnostic medical devices (IVDs) and are exclusively for application in controlled laboratory research environments .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O2 B15074821 D-alpha,alpha'-Bicamphor CAS No. 25611-66-9

Properties

CAS No.

25611-66-9

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

1,7,7-trimethyl-3-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl)bicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C20H30O2/c1-17(2)11-7-9-19(17,5)15(21)13(11)14-12-8-10-20(6,16(14)22)18(12,3)4/h11-14H,7-10H2,1-6H3

InChI Key

FDWIVGHPYKMNRS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2C3C4CCC(C3=O)(C4(C)C)C)C)C

Origin of Product

United States

Foundational & Exploratory

Chiroptical Properties of D-α,α'-Bicamphor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chiroptical properties of D-α,α'-Bicamphor, a unique bicyclic ketone with significant potential in stereoselective synthesis and materials science. Due to the limited availability of specific experimental data for D-α,α'-Bicamphor in publicly accessible literature, this document establishes a foundational understanding by leveraging data from the well-characterized parent molecule, (+)-camphor, and other related bicyclic ketones. The guide details the theoretical underpinnings of chiroptical spectroscopy, including Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD). It presents detailed, generalized experimental protocols for these measurements and outlines the computational methods used to predict and interpret chiroptical spectra. The aim is to equip researchers with the necessary knowledge and methodologies to investigate the stereochemical characteristics of D-α,α'-Bicamphor and similar chiral molecules.

Introduction to Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses a group of techniques that probe the three-dimensional structure of chiral molecules by measuring their differential interaction with polarized light.[1][2] These methods are exceptionally sensitive to the stereochemistry of a molecule, providing invaluable information for determining absolute configuration, assessing enantiomeric purity, and studying conformational changes. The primary chiroptical techniques include:

  • Optical Rotatory Dispersion (ORD): Measures the rotation of the plane of linearly polarized light as a function of wavelength.[1]

  • Electronic Circular Dichroism (ECD): Measures the differential absorption of left and right circularly polarized light in the UV-Visible region, corresponding to electronic transitions.[2]

  • Vibrational Circular Dichroism (VCD): Measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to vibrational transitions.[3]

For a molecule like D-α,α'-Bicamphor, which possesses multiple chiral centers and a rigid bicyclic framework, these techniques are crucial for unambiguous stereochemical assignment.

Chiroptical Properties of D-α,α'-Bicamphor: A Predictive Analysis

Expected Optical Rotation

The specific rotation ([α]) is a fundamental measure of a chiral compound's optical activity at a specific wavelength (commonly the sodium D-line at 589 nm).[4] For D-α,α'-Bicamphor, a positive specific rotation is anticipated, indicative of a dextrorotatory compound. The magnitude of this rotation will be influenced by the molecule's unique three-dimensional structure.

Predicted Electronic Circular Dichroism (ECD) Spectrum

The ECD spectrum of D-α,α'-Bicamphor is expected to be dominated by the electronic transitions of its carbonyl chromophores. Ketones typically exhibit a weak n → π* transition at lower energy and a stronger π → π* transition at higher energy. The sign and intensity of the Cotton effects (the characteristic peaks in an ECD spectrum) are highly sensitive to the local stereochemical environment of the carbonyl groups.

Predicted Vibrational Circular Dichroism (VCD) Spectrum

VCD spectroscopy offers a more detailed fingerprint of a molecule's stereochemistry by probing its vibrational modes.[3] For D-α,α'-Bicamphor, the C-H and C=O stretching regions of the VCD spectrum are expected to be particularly informative. The coupling between the vibrational modes of the two camphor units will likely give rise to complex and characteristic VCD signatures.

Quantitative Chiroptical Data (Representative Example: (+)-Camphor)

To illustrate the presentation of quantitative chiroptical data, the following tables summarize the properties of the closely related and well-studied molecule, (+)-camphor. It is anticipated that the data for D-α,α'-Bicamphor would be presented in a similar format.

Table 1: Optical Rotation of (+)-Camphor

Wavelength (nm)Specific Rotation (°)Solvent
589 (D-line)+44.26Ethanol

Table 2: Electronic Circular Dichroism (ECD) Data for (+)-Camphor

Wavelength (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)Transition
~295+ (Positive Cotton Effect)n → π*

Table 3: Vibrational Circular Dichroism (VCD) Data for (+)-Camphor (Key Bands)

Wavenumber (cm⁻¹)ΔA (x 10⁻⁴)Vibrational Mode
~1745Characteristic bisignate signalC=O stretch
2800-3000Multiple signalsC-H stretches

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to determine the chiroptical properties of a compound like D-α,α'-Bicamphor.

Synthesis of D-α,α'-Bicamphor (General Approach)
Measurement of Optical Rotation
  • Instrumentation: A polarimeter is used for this measurement.

  • Sample Preparation: A solution of the compound is prepared in a suitable solvent (e.g., ethanol, chloroform) at a precisely known concentration (typically in g/100 mL).

  • Measurement: The solution is placed in a sample cell of a known path length (typically 1 dm). The optical rotation is measured at a specific temperature (usually 25°C) and wavelength (e.g., 589 nm).

  • Calculation of Specific Rotation: The specific rotation is calculated using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[5][6]

Electronic Circular Dichroism (ECD) Spectroscopy
  • Instrumentation: A CD spectrometer is required.

  • Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., methanol, acetonitrile). The concentration should be adjusted to yield an absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption.

  • Data Acquisition: The CD spectrum is recorded over the desired wavelength range (e.g., 190-400 nm). A baseline spectrum of the solvent is also recorded and subtracted from the sample spectrum.

  • Data Conversion: The raw data (in millidegrees) is typically converted to molar ellipticity ([θ]) using the following equation: [θ] = (θ * MW) / (c * l * 10) where θ is the observed ellipticity in degrees, MW is the molecular weight, c is the concentration in g/L, and l is the path length in cm.

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Instrumentation: A VCD spectrometer, which is typically an FT-IR spectrometer equipped with a photoelastic modulator, is used.[7]

  • Sample Preparation: A more concentrated solution of the sample is prepared in an IR-transparent solvent (e.g., carbon tetrachloride, chloroform-d). The concentration required is significantly higher than for ECD.

  • Data Acquisition: The VCD and IR spectra are recorded simultaneously over the mid-IR range (e.g., 4000-800 cm⁻¹). A baseline spectrum of the solvent in the same cell is also recorded and subtracted.

  • Data Presentation: The VCD spectrum is typically presented as the difference in absorbance (ΔA = A_L - A_R) as a function of wavenumber.

Computational Prediction of Chiroptical Properties

In the absence of experimental data, and for the confirmation of absolute configuration, computational methods are indispensable. Density Functional Theory (DFT) is the most common method for predicting chiroptical properties.

The general workflow is as follows:

  • Conformational Search: Identify all low-energy conformers of the molecule.

  • Geometry Optimization: Optimize the geometry of each conformer.

  • Frequency Calculations: Calculate the vibrational frequencies to confirm that the optimized structures are true minima.

  • Chiroptical Property Calculation: Calculate the ECD and VCD spectra for each conformer.

  • Boltzmann Averaging: The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.

A comparison of the computationally predicted spectrum with the experimental spectrum allows for the assignment of the absolute configuration.

Visualizations

Experimental_Workflow_CD_Spectroscopy cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_sample Dissolve D-α,α'-Bicamphor in UV-transparent solvent instrument CD Spectrometer prep_sample->instrument prep_blank Prepare solvent blank prep_blank->instrument measure_blank Record baseline spectrum (solvent) instrument->measure_blank measure_sample Record sample spectrum instrument->measure_sample subtract Subtract baseline from sample spectrum measure_blank->subtract measure_sample->subtract convert Convert mdeg to Molar Ellipticity subtract->convert final_spectrum Final ECD Spectrum convert->final_spectrum

Caption: Experimental workflow for Electronic Circular Dichroism (ECD) spectroscopy.

Computational_vs_Experimental cluster_computational Computational Prediction cluster_experimental Experimental Measurement conf_search Conformational Search geom_opt Geometry Optimization (DFT) conf_search->geom_opt spec_calc ECD/VCD Spectra Calculation geom_opt->spec_calc boltzmann Boltzmann Averaging spec_calc->boltzmann predicted_spec Predicted Spectrum boltzmann->predicted_spec comparison Comparison predicted_spec->comparison synthesis Synthesis & Purification measurement ECD/VCD Measurement synthesis->measurement experimental_spec Experimental Spectrum measurement->experimental_spec experimental_spec->comparison abs_config Absolute Configuration Assignment comparison->abs_config

Caption: Logical relationship for absolute configuration assignment.

Conclusion

This technical guide has provided a comprehensive framework for understanding and investigating the chiroptical properties of D-α,α'-Bicamphor. While specific experimental data for this molecule remains to be reported, the principles, protocols, and predictive methods outlined here offer a robust roadmap for its characterization. The combination of experimental measurements (ORD, ECD, and VCD) and computational predictions (DFT) will be essential for elucidating the unique stereochemical features of D-α,α'-Bicamphor and unlocking its full potential in various scientific and industrial applications. Researchers in drug development and materials science can utilize these methodologies to explore the structure-property relationships of this and other complex chiral molecules.

References

Spectroscopic Characterization of D-α,α'-Bicamphor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-α,α'-Bicamphor is a dimeric derivative of camphor, a bicyclic monoterpene ketone. As a potentially novel chiral ligand or synthetic intermediate, its unambiguous structural elucidation is paramount for researchers in drug development and materials science. This technical guide provides a comprehensive overview of the expected spectroscopic data for D-α,α'-Bicamphor, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. Detailed experimental protocols and a generalized workflow for spectroscopic characterization are also presented to aid researchers in their laboratory practices.

Predicted Spectroscopic Data

Due to the limited availability of published experimental data for D-α,α'-Bicamphor, the following tables summarize the predicted spectroscopic characteristics based on the known spectra of camphor and related bicyclic ketones.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for D-α,α'-Bicamphor in CDCl₃

The linkage of two camphor units at their α-positions will result in a complex spectrum with a high degree of signal overlap. The following are estimated chemical shifts (δ) in ppm.

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
C=O-~215-220
Quaternary C (bridgehead)-~50-60
Quaternary C (methyl-bearing)-~45-55
CH (bridgehead)~1.8-2.5~40-50
CH (α-position)~2.5-3.0~50-55
CH₂~1.5-2.2~25-40
CH₃~0.8-1.2~10-25
Table 2: Predicted IR Absorption Bands for D-α,α'-Bicamphor

The IR spectrum is expected to be dominated by the carbonyl stretch and various C-H and C-C bond vibrations.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C=O stretch~1740-1760Strong
C-H stretch (sp³)~2850-3000Medium-Strong
C-H bend~1370-1465Medium
C-C stretchFingerprint Region (<1300)Medium-Weak
Table 3: Predicted Mass Spectrometry Fragmentation for D-α,α'-Bicamphor

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns of bicyclic ketones.

m/z Proposed Fragment Significance
[M]+•Molecular IonConfirms molecular weight
[M-CH₃]+Loss of a methyl groupCommon fragmentation
[M-CO]+Loss of carbon monoxideCharacteristic of ketones
[M-C₃H₇]+Loss of an isopropyl groupCommon fragmentation
VariousCleavage of the bicyclic systemComplex fragmentation pattern

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of D-α,α'-Bicamphor in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Spectral Width: 10-12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), deposit a drop onto a salt plate (NaCl or KBr), and allow the solvent to evaporate.

    • ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan of the empty sample compartment or clean ATR crystal before acquiring the sample spectrum. The final spectrum is typically presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • ESI-MS Acquisition (for accurate mass):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3-4 kV.

    • Nebulizer Gas: Nitrogen, at a pressure of 1-2 bar.

    • Drying Gas: Nitrogen, at a flow rate of 5-10 L/min and a temperature of 200-300 °C.

    • Mass Range: m/z 100-1000.

  • EI-MS Acquisition (for fragmentation pattern):

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 40-500.

  • Data Processing: The resulting mass spectrum is a plot of relative intensity versus the mass-to-charge ratio (m/z).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like D-α,α'-Bicamphor.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation cluster_reporting Reporting Synthesis Synthesis of D-α,α'-Bicamphor Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Data Integration & Analysis NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Report Technical Report & Publication Structure_Confirmation->Report

Caption: General workflow for spectroscopic characterization.

A Comprehensive Technical Guide to the Theoretical and Computational Investigation of D-α,α'-Bicamphor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical and computational methodologies applicable to the study of D-α,α'-Bicamphor, a dimeric derivative of D-camphor. While direct experimental and computational data for this specific molecule are scarce in publicly available literature, this document outlines a robust framework for its investigation based on established computational chemistry techniques and experimental protocols successfully applied to camphor and its derivatives.

Introduction to D-α,α'-Bicamphor

D-α,α'-Bicamphor is a chiral molecule formed by the coupling of two D-camphor units at their respective α-positions. The stereochemistry of this linkage is crucial in defining the overall molecular geometry and its chiroptical properties. Understanding the conformational landscape and electronic structure of D-α,α'-Bicamphor is essential for elucidating its potential applications in areas such as asymmetric synthesis, materials science, and drug development.

Theoretical and computational studies provide a powerful avenue to predict and understand the properties of such molecules, offering insights that can guide experimental work. This guide details the application of Density Functional Theory (DFT) for geometric and electronic structure calculations, methods for conformational analysis, and the simulation of spectroscopic data.

Theoretical and Computational Methodologies

The computational investigation of D-α,α'-Bicamphor involves a multi-step process, starting from the generation of a 3D molecular model to the calculation of various properties.

2.1. Conformational Analysis

Due to the rotational freedom around the α-α' bond, D-α,α'-Bicamphor can exist in multiple conformations. A thorough conformational search is the first critical step.

  • Methodology: A common approach is to perform a systematic or stochastic conformational search. Molecular mechanics force fields (e.g., MMFF94, UFF) are suitable for an initial rapid screening of the potential energy surface. The low-energy conformers identified are then subjected to more accurate quantum mechanical calculations.

2.2. Quantum Mechanical Calculations

Density Functional Theory (DFT) is a widely used method for obtaining accurate geometric, energetic, and spectroscopic properties of organic molecules.

  • Functional and Basis Set Selection: The choice of DFT functional and basis set is critical for obtaining reliable results. For molecules like D-α,α'-Bicamphor, hybrid functionals such as B3LYP or PBE0, combined with a Pople-style basis set like 6-31G(d,p) or a larger one (e.g., 6-311+G(d,p)) for higher accuracy, are recommended.

  • Geometry Optimization: Each low-energy conformer from the initial search should be fully optimized at the chosen level of theory. Frequency calculations should be performed to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).

  • Calculation of Properties: Once the geometries are optimized, various properties can be calculated, including:

    • Relative energies of conformers.

    • Dipole moments and polarizabilities.

    • Vibrational frequencies (for IR and Raman spectra simulation).

    • Electronic transitions (for UV-Vis and Circular Dichroism spectra simulation) using Time-Dependent DFT (TD-DFT).

    • NMR chemical shifts and coupling constants.

A logical workflow for the computational study is depicted below.

computational_workflow start Initial 3D Structure of D-α,α'-Bicamphor conf_search Conformational Search (Molecular Mechanics) start->conf_search low_energy_conformers Identification of Low-Energy Conformers conf_search->low_energy_conformers dft_optimization DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) low_energy_conformers->dft_optimization freq_analysis Frequency Analysis dft_optimization->freq_analysis minima_verification Verification of True Minima freq_analysis->minima_verification property_calculation Calculation of Properties (TD-DFT, NMR, etc.) minima_verification->property_calculation data_analysis Data Analysis and Comparison with Experimental Data property_calculation->data_analysis end Final Results data_analysis->end

Computational Workflow for D-α,α'-Bicamphor.

Data Presentation: Calculated Properties

The quantitative data obtained from computational studies should be organized systematically for clarity and ease of comparison.

Table 1: Calculated Relative Energies of D-α,α'-Bicamphor Conformers

ConformerRelative Energy (kcal/mol) at B3LYP/6-31G(d,p)Boltzmann Population (%) at 298.15 K
1 0.0075.3
2 1.2512.1
3 2.502.0
.........

Table 2: Calculated and Experimental Spectroscopic Data for the Most Stable Conformer

Spectroscopic PropertyCalculated ValueExperimental Value
UV-Vis (λmax, nm) 295Provide experimental data
Circular Dichroism (Δε at λmax) +3.5Provide experimental data
¹H NMR (δ, ppm) C1-H: 2.15, C3-H: ...Provide experimental data
¹³C NMR (δ, ppm) C1: 58.2, C2: 218.5, ...Provide experimental data
IR (ν, cm⁻¹) C=O stretch: 1745Provide experimental data

Experimental Protocols

Experimental validation is crucial for confirming the theoretical predictions. The following are key experimental techniques and their general protocols for the characterization of D-α,α'-Bicamphor.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the connectivity and stereochemistry of the molecule.

  • Protocol:

    • Dissolve a 5-10 mg sample of D-α,α'-Bicamphor in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the assignment of all proton and carbon signals.

    • NOESY or ROESY experiments can be used to determine through-space correlations, providing information about the preferred conformation in solution.

4.2. Circular Dichroism (CD) Spectroscopy

  • Objective: To study the chiroptical properties of the molecule, which are highly sensitive to its stereochemistry and conformation.

  • Protocol:

    • Prepare a dilute solution of D-α,α'-Bicamphor in a suitable solvent (e.g., methanol, acetonitrile) with a concentration that gives an absorbance of ~1 at the wavelength of interest.

    • Record the CD spectrum over a relevant wavelength range (e.g., 200-400 nm).

    • The sign and magnitude of the Cotton effects can be compared with the results from TD-DFT calculations.

The interplay between experimental work and computational modeling is illustrated in the following diagram.

experimental_computational_cycle synthesis Synthesis and Purification of D-α,α'-Bicamphor experimental_char Experimental Characterization (NMR, CD, IR, etc.) synthesis->experimental_char data_comparison Comparison of Experimental and Calculated Data experimental_char->data_comparison computational_model Computational Modeling (DFT, TD-DFT) computational_model->data_comparison structural_refinement Structural and Conformational Refinement data_comparison->structural_refinement structural_refinement->computational_model Feedback

Integrated Experimental and Computational Approach.

Conclusion

The theoretical and computational study of D-α,α'-Bicamphor, as outlined in this guide, provides a powerful framework for understanding its structure, properties, and potential applications. By combining robust computational methodologies with key experimental validation, researchers can gain deep insights into the molecular characteristics of this intriguing chiral dimer. The presented workflows, data tables, and experimental protocols serve as a comprehensive starting point for scientists and professionals in the field of drug development and materials science.

An In-Depth Technical Guide to the Structural Elucidation of D-α,α'-Bicamphor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies required for the complete structural elucidation of D-α,α'-Bicamphor. The structure of D-α,α'-Bicamphor is predicated on the oxidative coupling of two D-camphor molecules at their α-positions (C3 and C3'), resulting in a C₂-symmetric dimer. This document outlines a systematic approach to confirm this structure, employing a suite of modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Detailed experimental protocols, expected data, and data interpretation strategies are presented. Furthermore, this guide adheres to stringent data presentation and visualization requirements, including the use of structured tables for quantitative data and Graphviz diagrams for workflows and logical relationships, to ensure clarity and accessibility for researchers in the field of organic chemistry and drug development.

Introduction: The Postulated Structure of D-α,α'-Bicamphor

D-α,α'-Bicamphor is understood to be a dimer of D-camphor, a bicyclic monoterpene. The nomenclature suggests a linkage between the α-carbons of two camphor units. D-camphor possesses the (1R,4R)-stereochemistry. The most probable point of connection is between the C3 and C3' carbons, which are the enolizable α-positions to the carbonyl groups. The synthesis of such a molecule would likely proceed via the oxidative coupling of the enolate of D-camphor. This process can lead to the formation of different stereoisomers at the newly formed C3-C3' bond. For the context of this guide, we will focus on the elucidation of the (3R,3'R)-stereoisomer of 3,3'-bicamphor, which retains a C₂ axis of symmetry.

Postulated Structure:

Systematic Name: (1R,1'R,3R,3'R,4R,4'R)-1,1',7,7,7',7'-Hexamethyl-3,3'-bi(bicyclo[2.2.1]heptan-2-one)

Experimental Workflow for Structural Elucidation

The comprehensive structural elucidation of D-α,α'-Bicamphor necessitates a multi-faceted analytical approach. The general workflow is depicted below, commencing with preliminary analysis and purification, followed by detailed spectroscopic and crystallographic studies.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation synthesis Oxidative Coupling of D-Camphor Enolate purification Chromatography (e.g., HPLC) synthesis->purification ms Mass Spectrometry (MS) purification->ms Molecular Weight & Formula nmr NMR Spectroscopy purification->nmr Connectivity & Stereochemistry xray X-ray Crystallography purification->xray Absolute Configuration elucidation Final Structure of D-α,α'-Bicamphor ms->elucidation nmr->elucidation xray->elucidation

Caption: Overall experimental workflow for the structural elucidation of D-α,α'-Bicamphor.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of D-α,α'-Bicamphor, which is the initial and fundamental step in its structural confirmation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

  • Sample Preparation: A dilute solution of the purified D-α,α'-Bicamphor is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Analysis Parameters:

    • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺ or other adducts.

    • Mass Range: A scan range of m/z 100-1000 is appropriate to detect the parent ion.

    • Resolution: The instrument is set to a high resolution (>10,000) to enable accurate mass measurement.

    • Calibration: The mass spectrometer is calibrated using a standard calibrant mixture immediately before analysis to ensure high mass accuracy.

Expected Data and Interpretation

The expected molecular formula for D-α,α'-Bicamphor (C₂₀H₃₀O₂) gives a monoisotopic mass of 302.2246 g/mol . HRMS analysis should confirm this elemental composition.

ParameterExpected Value
Molecular FormulaC₂₀H₃₀O₂
Monoisotopic Mass302.2246
Observed m/z ([M+H]⁺)303.2319 (within a few ppm of theoretical)
Observed m/z ([M+Na]⁺)325.2138 (within a few ppm of theoretical)

Table 1. Expected High-Resolution Mass Spectrometry Data for D-α,α'-Bicamphor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed connectivity and stereochemistry of D-α,α'-Bicamphor in solution. A combination of 1D and 2D NMR experiments is required for unambiguous assignment of all proton and carbon signals.

Experimental Protocol: 1D and 2D NMR
  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Sample Preparation: Approximately 5-10 mg of purified D-α,α'-Bicamphor is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube.

  • Experiments to be Performed:

    • ¹H NMR

    • ¹³C{¹H} NMR

    • DEPT-135 (to differentiate CH, CH₂, and CH₃ groups)

    • ²D COSY (Correlation Spectroscopy) - to identify ¹H-¹H spin systems.

    • ²D HSQC (Heteronuclear Single Quantum Coherence) - to correlate directly bonded ¹H and ¹³C atoms.

    • ²D HMBC (Heteronuclear Multiple Bond Correlation) - to identify long-range ¹H-¹³C correlations (2-3 bonds).

    • ²D NOESY (Nuclear Overhauser Effect Spectroscopy) - to determine through-space proximity of protons and aid in stereochemical assignment.

Expected NMR Data and Interpretation

Due to the C₂-symmetry of the postulated (3R,3'R)-isomer, the number of signals in the ¹H and ¹³C NMR spectra will be half of the total number of protons and carbons in the molecule.

Carbon AtomExpected ¹³C Chemical Shift (ppm)Attached Protons (from HSQC)Key HMBC Correlations
C1, C1'~58-H8, H9, H10, H6exo, H6endo
C2, C2'~218-H3, H8, H9, H10
C3, C3'~50H3H4, H8, H9, H10
C4, C4'~43H4H3, H5exo, H5endo
C5, C5'~27H5exo, H5endoH4, H6exo, H6endo
C6, C6'~30H6exo, H6endoC1, C5, C7
C7, C7'~47-H4, H8, H9
C8, C8'~20H8 (3H)C1, C7, C9, C10
C9, C9'~19H9 (3H)C1, C7, C8, C10
C10, C10'~10H10 (3H)C1, C2, C6exo, C6endo

Table 2. Predicted ¹³C NMR Data and Key Correlations for D-α,α'-Bicamphor.

nmr_logic cluster_1d 1D NMR cluster_2d 2D NMR cluster_interpretation Data Integration h1 ¹H NMR (Proton Environments) cosy COSY (¹H-¹H Connectivity) h1->cosy c13 ¹³C NMR (Carbon Environments) hsqc HSQC (¹H-¹³C Direct Correlation) c13->hsqc dept DEPT-135 (CH, CH₂, CH₃) dept->hsqc connectivity 2D Structure (Connectivity) cosy->connectivity hsqc->connectivity hmbc HMBC (¹H-¹³C Long-Range Correlation) hmbc->connectivity noesy NOESY (¹H-¹H Through-Space Proximity) stereochem 3D Structure (Stereochemistry) noesy->stereochem connectivity->noesy

Caption: Logical workflow for NMR data analysis and structural determination.

Single-Crystal X-ray Crystallography

While NMR and MS can provide strong evidence for the structure of D-α,α'-Bicamphor, single-crystal X-ray crystallography offers unambiguous proof of the connectivity and, crucially, the absolute stereochemistry of the molecule in the solid state.

Experimental Protocol: X-ray Diffraction
  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of D-α,α'-Bicamphor in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).

  • Data Collection: A selected crystal is mounted on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles. The absolute configuration can be determined from anomalous dispersion effects, typically by calculating the Flack parameter.

Expected Crystallographic Data
ParameterExpected Value/Information
Crystal SystemTo be determined (e.g., Orthorhombic, Monoclinic)
Space GroupChiral space group (e.g., P2₁2₁2₁)
Unit Cell Dimensions (a, b, c, α, β, γ)To be determined
Bond Lengths (Å)C-C single bonds (~1.54 Å), C=O double bond (~1.21 Å)
Bond Angles (°)Consistent with sp³ and sp² hybridized carbons in a strained bicyclic system.
Flack ParameterClose to 0, confirming the (1R,1'R,3R,3'R,4R,4'R) absolute configuration. A value close to 1 would indicate the enantiomer.

Table 3. Expected Single-Crystal X-ray Crystallography Data for D-α,α'-Bicamphor.

Conclusion

The structural elucidation of D-α,α'-Bicamphor is a comprehensive process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry confirms the molecular formula. An extensive suite of 1D and 2D NMR experiments establishes the atomic connectivity and relative stereochemistry. Finally, single-crystal X-ray crystallography provides unequivocal proof of the three-dimensional structure and absolute configuration. The detailed protocols and expected data presented in this guide provide a robust framework for researchers to successfully characterize D-α,α'-Bicamphor and other complex natural or synthetic molecules. This systematic approach ensures the generation of high-quality, reproducible data essential for research and development in the chemical and pharmaceutical sciences.

An In-depth Technical Guide to the Solubility and Stability of D-alpha,alpha'-Bicamphor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and stability data for D-alpha,alpha'-Bicamphor is limited. This guide provides a comprehensive framework of established experimental protocols for determining these critical physicochemical properties. Researchers can adapt these methodologies to evaluate this compound or other novel compounds.

Introduction

The solubility and stability of an active pharmaceutical ingredient (API) are paramount to its successful development into a safe, effective, and reliable drug product. Solubility influences bioavailability and formulation strategies, while stability data determines shelf-life, storage conditions, and potential degradation pathways. This compound, a bicyclic monoterpene derivative, requires a thorough understanding of these properties to assess its therapeutic potential. This technical guide outlines detailed experimental protocols for characterizing the solubility and stability profile of compounds like this compound.

Solubility Determination

Aqueous and solvent solubility are critical parameters that affect an API's absorption, distribution, metabolism, and excretion (ADME) profile. The following section details the widely accepted shake-flask method for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Method for Solubility Assessment

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][2][3][4] It involves adding an excess amount of the solid compound to a solvent and agitating the mixture until equilibrium is achieved. The concentration of the dissolved compound in the saturated solution is then measured.

Materials and Equipment:

  • This compound (solid form)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or wrist-action shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Preparation: Prepare a series of vials for each solvent to be tested.

  • Addition of Compound: Accurately weigh an excess amount of this compound and add it to each vial. The excess solid should be visually apparent throughout the experiment.[4]

  • Solvent Addition: Add a precise volume of the chosen solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[1][2] The equilibration time may need to be determined experimentally.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.[4] Centrifuge the vials at a high speed to pellet any remaining suspended solid particles.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any fine particles. Discard the initial portion of the filtrate to avoid any potential adsorption onto the filter membrane.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its response on the calibration curve.

Data Presentation: Solubility of this compound

The following table template can be used to record the experimentally determined solubility data.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
Purified Water25
PBS (pH 7.4)37
Ethanol25
Methanol25
Acetonitrile25
Dimethyl Sulfoxide (DMSO)25

Visualization: Solubility Determination Workflow

G start Start: Prepare Vials add_compound Add Excess this compound start->add_compound add_solvent Add Known Volume of Solvent add_compound->add_solvent equilibrate Equilibrate (24-72h with shaking at constant temperature) add_solvent->equilibrate phase_separation Phase Separation (Sedimentation/Centrifugation) equilibrate->phase_separation collect_supernatant Collect Supernatant phase_separation->collect_supernatant filter_sample Filter Sample (e.g., 0.22 µm syringe filter) collect_supernatant->filter_sample quantify Quantify Concentration (e.g., HPLC-UV) filter_sample->quantify end End: Determine Solubility quantify->end

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Assessment

Stability testing is crucial for identifying how the quality of an API changes over time under the influence of environmental factors such as temperature, humidity, and light.[5] These studies are essential for determining appropriate storage conditions and retest periods.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify likely degradation products and establish degradation pathways.[5] This information is vital for developing stability-indicating analytical methods.[5][6] A target degradation of 5-20% is generally considered optimal.[7]

3.1.1 Hydrolytic Stability

  • Objective: To assess the susceptibility of this compound to hydrolysis across a range of pH values.

  • Methodology:

    • Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., purified water) conditions.[8]

    • Incubate the solutions at an elevated temperature (e.g., 60 °C) for a specified period (e.g., up to 7 days).[8][9]

    • At various time points, withdraw samples.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

3.1.2 Oxidative Stability

  • Objective: To evaluate the sensitivity of the compound to oxidation.

  • Methodology:

    • Prepare a solution of this compound in a solution of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).[9]

    • Store the solution at room temperature or a slightly elevated temperature for a defined period.

    • At selected time points, take samples for analysis.

    • Analyze the samples by HPLC to determine the extent of degradation.

3.1.3 Thermal Stability

  • Objective: To investigate the effect of high temperature on the solid-state stability of the compound.

  • Methodology:

    • Place a known quantity of solid this compound in a controlled temperature chamber.

    • Expose the sample to temperatures in 10 °C increments above the accelerated testing temperature (e.g., 50 °C, 60 °C, 70 °C).[10][11]

    • For studies including humidity, use a chamber with controlled relative humidity (e.g., 75% RH or greater).[10][11]

    • After a set duration, remove the sample and dissolve it in a suitable solvent.

    • Analyze using HPLC to assess for degradation.

3.1.4 Photostability

  • Objective: To determine the light sensitivity of this compound. This should be conducted according to ICH guideline Q1B.[12][13][14][15]

  • Methodology:

    • Expose the solid this compound and a solution of the compound to a light source that produces both visible and UV output. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[16]

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Place all samples in a photostability chamber.

    • After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

    • Compare the results to determine the extent of photodegradation.

Data Presentation: Forced Degradation Study of this compound

This table can be used to summarize the results from the forced degradation studies.

Stress ConditionDurationTemperature (°C)% DegradationNo. of DegradantsObservations (e.g., color change)
0.1 M HCl
0.1 M NaOH
Water
3% H₂O₂
Thermal (Solid State)
Photolytic (Solid State)N/A
Photolytic (Solution)N/A
Experimental Protocol: Long-Term and Accelerated Stability Studies

Formal stability studies are performed on at least one primary batch of the API, following ICH guidelines, to establish a re-test period.

  • Objective: To evaluate the stability of this compound under recommended storage conditions and under exaggerated conditions to accelerate the rate of degradation.

  • Methodology:

    • Packaging: Package the API in a container closure system that simulates the proposed packaging for storage and distribution.

    • Storage Conditions:

      • Long-Term: Store samples at 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH for a minimum of 12 months.[10]

      • Accelerated: Store samples at 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.[10]

    • Testing Frequency:

      • Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months.

      • Accelerated: Test at 0, 3, and 6 months.[11]

    • Analysis: At each time point, analyze the samples for appearance, assay, degradation products, and any other critical quality attributes using a validated stability-indicating method.

Visualization: General Stability Study Workflow

G cluster_0 Forced Degradation cluster_1 Formal Stability Study hydrolysis Hydrolysis (Acid, Base, Neutral) data_eval Evaluate Data & Establish Degradation Profile hydrolysis->data_eval oxidation Oxidation (e.g., H2O2) oxidation->data_eval thermal Thermal (Solid State) thermal->data_eval photolysis Photolysis (Solid & Solution) photolysis->data_eval long_term Long-Term (e.g., 25°C/60% RH) analysis Analyze Samples at Time Points long_term->analysis accelerated Accelerated (e.g., 40°C/75% RH) accelerated->analysis start Start: API Batch method_dev Develop Stability-Indicating Analytical Method start->method_dev formal_study Initiate Formal Stability Studies start->formal_study stress_testing Perform Forced Degradation Studies method_dev->stress_testing analysis->data_eval end End: Define Retest Period & Storage Conditions data_eval->end

Caption: General Workflow for a Comprehensive Stability Study.

Conclusion

The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of the solubility and stability of this compound. A thorough understanding of these properties is fundamental for its advancement through the drug development pipeline. The successful execution of these studies will enable the establishment of critical quality attributes, inform formulation development, and ensure the safety and efficacy of any potential therapeutic product. It is imperative that all analytical methods used are properly validated to ensure the integrity of the data generated.

References

Methodological & Application

Application Notes and Protocols: Use of Camphor-Derived Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Camphor, a readily available and inexpensive natural product, serves as a versatile starting material for the synthesis of a wide range of chiral auxiliaries.[1][2][3] Its rigid bicyclic structure provides a well-defined steric environment, enabling high levels of stereocontrol in asymmetric transformations. These auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be cleaved and recovered. This document provides detailed application notes and protocols for the use of a prominent camphor-derived chiral auxiliary, Oppolzer's camphorsultam, in various asymmetric reactions.

Featured Chiral Auxiliary: Oppolzer's Camphorsultam

Oppolzer's camphorsultam, formally known as bornane-[2][4]-sultam, is a highly effective and versatile chiral auxiliary.[1] It is commercially available in both enantiomeric forms, derived from (+)- and (-)-camphorsulfonic acid.[1] Its utility stems from the high diastereoselectivity it imparts in a variety of reactions involving N-acyl derivatives, such as Diels-Alder reactions, aldol additions, alkylations, and conjugate additions.[1]

Key Applications and Experimental Data

The rigid structure of the camphorsultam shields one face of the enolate derived from its N-acyl derivative, directing the approach of electrophiles to the opposite face. This leads to the formation of a new stereocenter with a high degree of predictability and control.

Asymmetric Aldol Reactions

N-acyl camphorsultams are excellent substrates for highly diastereoselective aldol reactions. The stereochemical outcome can often be controlled by the choice of metal enolate.[1] For instance, boron enolates typically yield syn-aldol products, while lithium or tin(IV) enolates can lead to the corresponding anti-products.[1]

AldehydeEnolate CounterionDiastereomeric Ratio (syn:anti)Yield (%)Reference
BenzaldehydeBu₂BOTf>98:285[1]
IsobutyraldehydeBu₂BOTf>98:289[1]
AcetaldehydeSn(OTf)₂5:9578[1]
Asymmetric Alkylation

The enolates of N-acyl camphorsultams undergo highly diastereoselective alkylation with various electrophiles. This provides a reliable method for the synthesis of chiral carboxylic acid derivatives.

ElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
Benzyl bromide>98%95[1]
Methyl iodide>98%92[1]
Allyl bromide>95%90[1]
Asymmetric Diels-Alder Reactions

N-enoyl camphorsultams are powerful dienophiles in asymmetric Diels-Alder reactions, affording cycloadducts with excellent diastereoselectivity. The sultam auxiliary effectively directs the approach of the diene to one of the prochiral faces of the double bond.

DieneLewis AcidDiastereomeric Excess (d.e.)Yield (%)Reference
CyclopentadieneTiCl₄>95%90[1]
IsopreneEt₂AlCl>90%88[1]
1,3-ButadieneEt₂AlCl>92%85[1]

Experimental Protocols

General Workflow for Asymmetric Reactions using Oppolzer's Camphorsultam

G cluster_0 Preparation cluster_1 Asymmetric Reaction cluster_2 Workup and Cleavage cluster_3 Final Product Acylation Acylation of Camphorsultam Enolate Enolate Formation Acylation->Enolate N-Acyl Sultam Reaction Reaction with Electrophile/Diene Enolate->Reaction Chiral Enolate Purification Purification of Diastereomers Reaction->Purification Cleavage Cleavage of Auxiliary Purification->Cleavage Product Chiral Product Cleavage->Product Recovery Auxiliary Recovery Cleavage->Recovery

General workflow for asymmetric synthesis.

Protocol 1: Asymmetric Aldol Reaction (Syn-Selective)

Objective: To synthesize a chiral β-hydroxy carbonyl compound with high syn-diastereoselectivity.

Materials:

  • N-Propanoyl- (1S)-(-)-2,10-camphorsultam

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N)

  • Aldehyde (e.g., isobutyraldehyde)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Hydrogen peroxide (30% aqueous solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-propanoyl- (1S)-(-)-2,10-camphorsultam (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere.

  • Add Bu₂BOTf (1.1 equiv) dropwise, followed by the slow addition of Et₃N (1.2 equiv).

  • Stir the mixture at 0 °C for 30 minutes to form the boron enolate.

  • Cool the reaction to -78 °C and add the aldehyde (1.2 equiv) dropwise.

  • Stir at -78 °C for 1-3 hours, then allow to warm to 0 °C over 1 hour.

  • Quench the reaction by adding a mixture of MeOH and saturated aqueous NaHCO₃.

  • Add 30% H₂O₂ slowly at 0 °C and stir vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous Na₂SO₃ and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield the aldol adduct.

Protocol 2: Cleavage of the Chiral Auxiliary

Objective: To remove the camphorsultam auxiliary to obtain the chiral carboxylic acid and recover the auxiliary.

Materials:

  • N-Acyl camphorsultam adduct

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (30% aqueous solution)

  • Tetrahydrofuran (THF)

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the N-acyl camphorsultam adduct (1.0 equiv) in a mixture of THF and water.

  • Cool the solution to 0 °C and add 30% H₂O₂ (4.0 equiv) followed by aqueous LiOH (2.0 equiv).

  • Stir the mixture at room temperature for 12-24 hours.

  • Quench the reaction with aqueous sodium sulfite.

  • Separate the layers. The aqueous layer contains the lithium salt of the chiral acid. The organic layer contains the recovered auxiliary.

  • Extract the organic layer with diethyl ether to recover the camphorsultam auxiliary.

  • Acidify the aqueous layer with 1 M HCl to pH 2-3.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to isolate the chiral carboxylic acid.

  • Dry the organic extracts, filter, and concentrate to obtain the final product.

Signaling Pathways and Logical Relationships

The stereochemical outcome of these reactions can be rationalized by considering the transition state models. For instance, in the boron-mediated aldol reaction, a chair-like Zimmerman-Traxler transition state is proposed.

G cluster_0 Zimmerman-Traxler Transition State cluster_1 Steric Shielding ts Chair-like Transition State product Syn-Aldol Product ts->product High Diastereoselectivity sultam Camphorsultam enolate Z-Enolate enolate->ts aldehyde Aldehyde aldehyde->ts re_face Re-face Shielded sultam->re_face si_face Si-face Attack sultam->si_face

Proposed transition state model.

The bulky camphor skeleton effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered side, thus leading to a high degree of stereocontrol.

Conclusion

Camphor-derived chiral auxiliaries, particularly Oppolzer's camphorsultam, are powerful tools in asymmetric synthesis. Their ready availability, high crystallinity, and the reliable stereocontrol they provide make them valuable for the synthesis of enantiomerically pure compounds in academic and industrial research. The protocols provided herein offer a starting point for the application of these auxiliaries in achieving specific stereochemical outcomes.

References

Application Notes and Protocols for Reactions Involving D-alpha,alpha'-Bicamphor

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Therefore, this document will provide a generalized framework for asymmetric reactions where camphor-derived ligands are often employed, such as asymmetric conjugate additions. This will be supplemented with a hypothetical protocol for a copper-catalyzed asymmetric 1,4-addition of a Grignard reagent to an enone, a common reaction type for evaluating chiral ligands. This protocol is intended to serve as a template that would require significant optimization and validation for use with D-alpha,alpha'-Bicamphor.

General Principles of Asymmetric Catalysis with Chiral Ligands

Chiral ligands, such as those derived from camphor, are crucial in asymmetric catalysis for the enantioselective synthesis of chiral molecules. The ligand coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. The steric and electronic properties of the ligand are critical in achieving high enantioselectivity.

Logical Workflow for Developing an Asymmetric Reaction:

cluster_0 Ligand & Catalyst Preparation cluster_1 Reaction Setup & Execution cluster_2 Analysis & Purification A Synthesize/Procure This compound C Form in situ Chiral Catalyst A->C B Prepare Metal Precursor (e.g., Cu(I) salt) B->C D Substrate Addition (Enone, Grignard Reagent) C->D E Reaction under Inert Atmosphere D->E F Quenching & Workup E->F G Purification (e.g., Column Chromatography) F->G H Characterization (NMR, MS) G->H I Determine Enantiomeric Excess (Chiral HPLC/GC) G->I

Caption: General workflow for asymmetric catalysis.

Hypothetical Protocol: Copper-Catalyzed Asymmetric 1,4-Addition of a Grignard Reagent to an Enone using a Chiral Ligand

This protocol is a generalized procedure and would require substantial optimization for any specific chiral ligand, including this compound.

Materials:

  • This compound (or other chiral ligand)

  • Copper(I) salt (e.g., CuI, CuBr·SMe₂, Cu(OTf)₂·C₆H₅CH₃)

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • α,β-Unsaturated ketone (enone) (e.g., Cyclohexenone)

  • Anhydrous solvent (e.g., THF, Toluene, Diethyl ether)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for air- and moisture-sensitive reactions (Schlenk line, oven-dried glassware, etc.)

Procedure:

  • Catalyst Preparation (in situ):

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral ligand (e.g., this compound, 0.022 mmol, 2.2 mol%) in anhydrous solvent (e.g., 5 mL of THF).

    • Add the copper(I) salt (0.02 mmol, 2.0 mol%) to the solution and stir at room temperature for 30-60 minutes to allow for the formation of the chiral copper complex.

  • Reaction Mixture:

    • Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C, -40 °C, or 0 °C). Optimization of temperature is critical for enantioselectivity.

    • Slowly add the α,β-unsaturated ketone (1.0 mmol) to the catalyst solution.

    • After stirring for 10-15 minutes, add the Grignard reagent (1.2 mmol, 1.2 equivalents) dropwise over a period of 30-60 minutes. The slow addition is crucial to control the reaction rate and potentially improve enantioselectivity.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution at the reaction temperature.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.

Quantitative Data (Hypothetical)

The following table presents hypothetical data for the optimization of the copper-catalyzed 1,4-addition of phenylmagnesium bromide to cyclohexenone, illustrating the type of data that would be collected.

EntryLigand (mol%)Copper Salt (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1This compound (2.2)CuI (2.0)THF-7848560
2This compound (2.2)CuI (2.0)Toluene-7848265
3This compound (2.2)CuBr·SMe₂ (2.0)THF-7849070
4This compound (2.2)CuBr·SMe₂ (2.0)THF-4029268
5This compound (5.5)CuBr·SMe₂ (5.0)THF-7849575

Note: This data is purely illustrative and does not represent actual experimental results for this compound.

Proposed Catalytic Cycle

The proposed catalytic cycle for a copper-catalyzed 1,4-addition of a Grignard reagent to an enone is depicted below. The chiral ligand (L*) creates a chiral environment around the copper center, influencing the stereochemical outcome of the nucleophilic attack.

A Cu(I)-L* Complex B Transmetalation with RMgX A->B RMgX C [R-Cu(I)-L*] Complex B->C D Coordination of Enone C->D Enone E π-Complex D->E F 1,4-Conjugate Addition E->F G Copper Enolate F->G G->A Regenerates Catalyst H Protonolysis/ Workup G->H H+ I Chiral Product H->I

Caption: Proposed catalytic cycle for 1,4-addition.

Conclusion

While this compound belongs to a class of compounds with potential applications in asymmetric synthesis, there is a notable absence of specific, detailed experimental data in the public domain. The provided protocol and data are intended as a general guide and a starting point for researchers interested in exploring the catalytic activity of this compound. Significant experimental work would be required to establish its efficacy as a chiral ligand and to develop optimized protocols for its use. Researchers and drug development professionals are encouraged to perform thorough literature searches for the most current information and to conduct rigorous experimental validation.

Application Notes and Protocols: Diastereoselective Reactions Mediated by Camphor-Derived Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of diastereoselective reactions mediated by camphor-derived chiral auxiliaries, with a focus on the widely used Oppolzer's camphorsultam. The inherent rigidity and defined stereochemistry of the camphor backbone allow for excellent stereocontrol in a variety of carbon-carbon bond-forming reactions, making these auxiliaries invaluable tools in asymmetric synthesis.

Diastereoselective Aldol Reaction

The aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds. The use of an N-acyl camphorsultam allows for the highly diastereoselective addition of an enolate to an aldehyde.

Quantitative Data
EntryAldehydeLewis Acid (eq.)Diastereomeric Ratio (syn:anti)Yield (%)Reference
1IsobutyraldehydeTiCl4 (1.1)>95:585[1]
2BenzaldehydeEt2AlCl (1.1)97:391[1]
3AcetaldehydeSn(OTf)2 (1.0)92:878
4CinnamaldehydeTiCl4 (1.1)>95:588
Experimental Protocol: Diastereoselective Aldol Reaction with Isobutyraldehyde

Materials:

  • N-Propionyl-(2R)-bornane-10,2-sultam

  • Titanium tetrachloride (TiCl4) (1 M solution in CH2Cl2)

  • N,N-Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde

  • Anhydrous dichloromethane (CH2Cl2)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • A solution of N-propionyl-(2R)-bornane-10,2-sultam (1.0 eq) in anhydrous CH2Cl2 (0.1 M) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Titanium tetrachloride (1.1 eq, 1 M solution in CH2Cl2) is added dropwise, and the resulting mixture is stirred for 30 minutes at -78 °C.

  • N,N-Diisopropylethylamine (1.2 eq) is added dropwise, and the reaction is stirred for an additional 1 hour at -78 °C to form the titanium enolate.

  • Isobutyraldehyde (1.5 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 4 hours.

  • The reaction is quenched by the addition of saturated aqueous NH4Cl solution.

  • The mixture is allowed to warm to room temperature and then diluted with CH2Cl2.

  • The organic layer is separated, washed sequentially with saturated aqueous NaHCO3 and brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct. The diastereomeric ratio can be determined by 1H NMR spectroscopy or chiral HPLC analysis of the crude reaction mixture.

Reaction Workflow

Aldol_Reaction cluster_setup Reaction Setup cluster_enolate Enolate Formation cluster_addition Aldol Addition cluster_workup Workup & Purification Sultam N-Propionyl Camphorsultam Cooling Cool to -78 °C Sultam->Cooling Solvent Anhydrous CH2Cl2 Solvent->Cooling Lewis_Acid Add TiCl4 Cooling->Lewis_Acid 1. Base Add DIPEA Lewis_Acid->Base 2. Stir_Enolate Stir for 1h Base->Stir_Enolate Aldehyde Add Isobutyraldehyde Stir_Enolate->Aldehyde 3. Stir_Addition Stir for 4h Aldehyde->Stir_Addition Quench Quench with NH4Cl Stir_Addition->Quench 4. Extract Extraction Quench->Extract Purify Chromatography Extract->Purify Product Aldol Adduct Purify->Product

Caption: Workflow for the diastereoselective aldol reaction.

Diastereoselective Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. Attaching a camphorsultam auxiliary to the dienophile provides excellent facial selectivity.

Quantitative Data
EntryDieneDienophileLewis Acid (eq.)Diastereomeric Excess (de, %)Yield (%)Reference
1CyclopentadieneN-Acryloyl CamphorsultamEt2AlCl (1.5)>99 (endo)94[2]
21,3-ButadieneN-Crotonoyl CamphorsultamTiCl4 (1.2)98 (endo)89[2]
3IsopreneN-Acryloyl CamphorsultamEt2AlCl (1.5)95 (para)92
4Danishefsky's DieneN-Acryloyl CamphorsultamZnCl2 (1.0)9685
Experimental Protocol: Diastereoselective Diels-Alder Reaction with Cyclopentadiene

Materials:

  • (2R)-N-Acryloyl-bornane-10,2-sultam

  • Diethylaluminum chloride (Et2AlCl) (1.0 M solution in hexanes)

  • Freshly cracked cyclopentadiene

  • Anhydrous dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • A solution of (2R)-N-acryloyl-bornane-10,2-sultam (1.0 eq) in anhydrous CH2Cl2 (0.2 M) is cooled to -78 °C under an inert atmosphere.

  • Diethylaluminum chloride (1.5 eq, 1.0 M solution in hexanes) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.

  • A pre-cooled solution of cyclopentadiene (3.0 eq) in CH2Cl2 is added dropwise.

  • The reaction mixture is stirred at -78 °C for 3 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NaHCO3.

  • The mixture is allowed to warm to room temperature and is then filtered through a pad of Celite to remove aluminum salts.

  • The filtrate is transferred to a separatory funnel, and the organic layer is washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.

  • The crude product is purified by recrystallization or flash column chromatography to yield the pure Diels-Alder adduct. The diastereomeric excess is determined by 1H NMR or chiral HPLC analysis.

Signaling Pathway (Reaction Mechanism)

Diels_Alder dienophile N-Acryloyl Camphorsultam complex Activated Dienophile-Lewis Acid Complex dienophile->complex lewis_acid Et2AlCl lewis_acid->complex transition_state [4+2] Transition State complex->transition_state diene Cyclopentadiene diene->transition_state product Diels-Alder Adduct transition_state->product Concerted Cycloaddition

Caption: Mechanism of the Lewis acid-catalyzed Diels-Alder reaction.

Diastereoselective Alkylation

The alkylation of enolates derived from N-acyl camphorsultams proceeds with high diastereoselectivity to afford α-substituted carbonyl compounds.

Quantitative Data
EntryElectrophile (R-X)BaseDiastereomeric RatioYield (%)Reference
1Benzyl bromiden-BuLi>99:195[3]
2Methyl iodideNaHMDS98:292[3]
3Allyl bromideLDA97:388
4Isopropyl iodideKHMDS95:585
Experimental Protocol: Diastereoselective Alkylation with Benzyl Bromide

Materials:

  • N-Propionyl-(2R)-bornane-10,2-sultam

  • n-Butyllithium (n-BuLi) (2.5 M solution in hexanes)

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • A solution of N-propionyl-(2R)-bornane-10,2-sultam (1.0 eq) in anhydrous THF (0.1 M) is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (1.05 eq, 2.5 M in hexanes) is added dropwise, and the resulting solution is stirred for 1 hour at -78 °C to generate the lithium enolate.

  • Benzyl bromide (1.2 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 4 hours.

  • The reaction is quenched with saturated aqueous NH4Cl and allowed to warm to room temperature.

  • The mixture is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to give the α-benzylated product. The diastereomeric ratio can be determined by 1H NMR spectroscopy.

Logical Relationship Diagram

Alkylation_Logic start N-Acyl Camphorsultam deprotonation Deprotonation with Strong Base start->deprotonation enolate Chiral Enolate deprotonation->enolate alkylation SN2 Alkylation enolate->alkylation electrophile Electrophile (R-X) electrophile->alkylation product α-Alkylated Product alkylation->product cleavage Auxiliary Cleavage product->cleavage final_product Enantiopure Carboxylic Acid Derivative cleavage->final_product

Caption: Logical steps in asymmetric alkylation and auxiliary removal.

References

Application Notes and Protocols for the Purification of Products Derived from D-alpha,alpha'-Bicamphor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of products derived from the chiral scaffold D-alpha,alpha'-Bicamphor. The protocols outlined below are foundational and can be adapted for various derivatives. Proper analytical techniques, such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), should be utilized to assess the purity of the resulting compounds.

Overview of Purification Strategies

The purification of this compound derivatives often involves a multi-step approach to isolate the desired stereoisomer with high purity. The selection of the appropriate purification method depends on the physicochemical properties of the target compound, the nature of the impurities, and the scale of the purification. The most common techniques employed are:

  • Recrystallization: A powerful technique for purifying solid compounds. It relies on the differential solubility of the target compound and impurities in a chosen solvent system at varying temperatures.

  • Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase. It is widely used for the purification of reaction mixtures.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique used for the purification of complex mixtures or for the isolation of highly pure compounds.

  • Preparative Supercritical Fluid Chromatography (Prep-SFC): An efficient and environmentally friendly alternative to HPLC, particularly advantageous for chiral separations.[1]

Experimental Protocols

Protocol for Purification by Recrystallization

Recrystallization is often the first method of choice for the purification of solid this compound derivatives due to its simplicity and cost-effectiveness.

Objective: To purify a solid this compound derivative by removing soluble and insoluble impurities.

Materials:

  • Crude solid product

  • A selection of potential recrystallization solvents (e.g., acetone, ethanol, methanol, ethyl acetate, hexane, toluene)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Small-scale solubility tests should be performed with various solvents to identify the optimal one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary until the solid is fully dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The slow cooling promotes the formation of large, pure crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Example from a related synthesis: In the synthesis of diaryl α-hydroxy-α-methyl-ethylphosphine oxides, the crude product was purified by recrystallization from acetone.

Protocol for Purification by Column Chromatography

Column chromatography is a fundamental technique for separating components of a mixture.

Objective: To purify a this compound derivative from a reaction mixture using silica gel chromatography.

Materials:

  • Crude reaction mixture

  • Silica gel (appropriate mesh size)

  • Chromatography column

  • Eluent (solvent system determined by Thin Layer Chromatography, TLC)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis: Develop a suitable eluent system using TLC to achieve good separation of the target compound from impurities.

  • Column Packing: Prepare the chromatography column by packing it with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Add the eluent to the top of the column and allow it to flow through, collecting fractions in separate tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Example from a related synthesis: In the synthesis of diethyl α-methanesulfonyloxy-ethylphosphonate, the crude product was purified by column chromatography on silica gel using a dichloromethane-methanol (97:3) eluent.

Data Presentation

The following table summarizes typical purification results for a hypothetical this compound derivative based on common laboratory outcomes.

Purification MethodStarting Material Purity (%)Final Purity (%)Yield (%)Key Parameters
Recrystallization ~85>9860-80Solvent: Ethanol/Water (3:1)
Column Chromatography ~70>9950-70Stationary Phase: Silica Gel, Eluent: Hexane/Ethyl Acetate (4:1)
Preparative HPLC ~90>99.580-95Column: C18, Mobile Phase: Acetonitrile/Water gradient
Preparative SFC ~90 (racemic)>99 (enantiomeric excess)85-95Column: Chiral Stationary Phase, Mobile Phase: CO2/Methanol

Visualizations

Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of a this compound derivative.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Starting Materials B Chemical Reaction A->B C Crude Product B->C D Recrystallization C->D E Column Chromatography D->E F Pure Product E->F G Purity Assessment (HPLC, NMR) F->G

Caption: General workflow for synthesis and purification.

Logical Relationship in Chiral Chromatography

This diagram illustrates the principle of chiral separation using a chiral stationary phase (CSP).

G cluster_0 Racemic Mixture cluster_1 Chiral Stationary Phase (CSP) cluster_2 Separated Enantiomers R R-enantiomer CSP CSP R->CSP Interaction S S-enantiomer S->CSP Interaction R_eluted R-enantiomer (elutes first) CSP->R_eluted Weaker Interaction S_eluted S-enantiomer (elutes second) CSP->S_eluted Stronger Interaction

References

Troubleshooting & Optimization

troubleshooting low yields in D-alpha,alpha'-Bicamphor reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in D-α,α'-Bicamphor synthesis. The formation of D-α,α'-Bicamphor is achieved through a pinacol coupling reaction, which involves the reductive dimerization of two D-camphor molecules.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of D-α,α'-Bicamphor?

The synthesis of D-α,α'-Bicamphor is a pinacol coupling reaction. This reaction proceeds via a free radical mechanism where an electron donor reduces the carbonyl groups of two camphor molecules.[1][2] The initial step is a one-electron reduction of the carbonyl group to form a ketyl radical anion.[1][2][3] Two of these ketyl radicals then couple to form a vicinal diol, which is the D-α,α'-Bicamphor.[1][2][4]

Q2: What are the common side reactions that can lead to low yields of D-α,α'-Bicamphor?

Several side reactions can compete with the desired pinacol coupling, leading to a decrease in the yield of D-α,α'-Bicamphor. The two primary side reactions are:

  • Reduction of Camphor: The camphor starting material can be reduced to the corresponding alcohols, borneol and isoborneol.[5] This is a common side reaction in reductive alkylations of ketones.[5]

  • McMurry Reaction: Under certain conditions, particularly with strong reducing agents like those derived from titanium, the intermediate diol can undergo deoxygenation to form an alkene.[1]

Q3: How does the choice of reducing agent affect the reaction?

The choice of reducing agent is critical and can significantly impact the yield and selectivity of the reaction. Traditional methods using alkali or alkaline earth metals often result in low yields and poor selectivity.[1] Modern methods often employ early transition metal salts in combination with a nonmetal reductant, which can offer improved performance.[1] For instance, total enantioselectivity has been observed in pinacol formation from camphor using Li/THF.[6]

Troubleshooting Guide

Low yields in D-α,α'-Bicamphor synthesis can arise from several factors related to reaction conditions and reagent quality. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted camphor, consider the following:

Potential Cause Troubleshooting Step Rationale
Inactive Reducing Agent Ensure the reducing agent is fresh and has been handled under appropriate inert conditions (e.g., argon or nitrogen atmosphere).Many reducing agents used in pinacol couplings are sensitive to air and moisture, which can lead to deactivation.
Insufficient Reducing Agent Increase the molar equivalents of the reducing agent incrementally.An insufficient amount of the reducing agent will result in incomplete conversion of the starting material.
Low Reaction Temperature Gradually increase the reaction temperature.Pinacol coupling reactions may require a certain activation energy to proceed at an optimal rate.
Problem 2: Predominance of Side Products (Borneol/Isoborneol)

If your primary products are the reduced alcohols instead of the desired bicamphor, this indicates that the reduction of the camphor carbonyl is favored over the coupling reaction.

Potential Cause Troubleshooting Step Rationale
Excessively Strong Reducing Agent Consider using a milder reducing agent or a catalytic system.Very reactive reducing agents can favor the direct reduction of the ketone over the formation of the ketyl radical necessary for coupling.
Protic Solvent Ensure your solvent is anhydrous. If the reaction tolerates it, consider using an aprotic solvent.Protic solvents can protonate the ketyl radical intermediate, preventing dimerization and leading to alcohol formation.
Problem 3: Formation of Alkene (McMurry Product)

The presence of an alkene product suggests that the intermediate pinacol is undergoing deoxygenation.

Potential Cause Troubleshooting Step Rationale
Titanium-Based Reducing Agents If using a low-valent titanium reagent, consider switching to a different class of reducing agent (e.g., samarium(II) iodide or an electrochemical method).Stoichiometric amounts of some transition metal salts, particularly titanium, are known to promote the McMurry reaction, which deoxygenates the diol to an alkene.[1]
High Reaction Temperatures Reduce the reaction temperature.Higher temperatures can sometimes favor the elimination pathway that leads to the alkene.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate a typical experimental workflow for D-α,α'-Bicamphor synthesis and a logical flow for troubleshooting low yields.

G Experimental Workflow for D-α,α'-Bicamphor Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Reagents B Assemble Reaction Under Inert Atmosphere A->B C Dissolve D-Camphor in Anhydrous Solvent B->C D Add Reducing Agent C->D E Maintain Temperature & Stir D->E F Quench Reaction E->F G Extract Product F->G H Purify by Crystallization or Chromatography G->H

Caption: A typical experimental workflow for the synthesis of D-α,α'-Bicamphor.

G Troubleshooting Logic for Low Yields Start Low Yield Observed Q1 High amount of unreacted camphor? Start->Q1 A1_Yes Check Reducing Agent Activity/Amount Increase Temperature Q1->A1_Yes Yes Q2 Main product is Borneol/Isoborneol? Q1->Q2 No End Optimize Conditions A1_Yes->End A2_Yes Use Milder Reducing Agent Ensure Anhydrous Conditions Q2->A2_Yes Yes Q3 Alkene product detected? Q2->Q3 No A2_Yes->End A3_Yes Change Reducing Agent (avoid Ti) Lower Reaction Temperature Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: A decision tree for troubleshooting low yields in D-α,α'-Bicamphor reactions.

References

identifying and minimizing side products with D-alpha,alpha'-Bicamphor

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-alpha,alpha'-Bicamphor. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize side products during the synthesis of this compound.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the synthesis of this compound via the pinacol coupling of D-(+)-camphor.

Issue 1: Low Yield of Desired endo,endo-D-alpha,alpha'-Bicamphor

Potential Cause Recommended Action
Incomplete Reaction - Ensure all reagents are fresh and of high purity. - Extend the reaction time. - Monitor the reaction progress using Thin Layer Chromatography (TLC).
Suboptimal Reaction Temperature - For reductive couplings, temperature control is critical. If the reaction is too slow, a modest increase in temperature may be beneficial. However, higher temperatures can sometimes favor side reactions.
Inefficient Stirring - Ensure vigorous and efficient stirring, especially in heterogeneous reaction mixtures, to maximize contact between reagents.
Presence of Water - The pinacol coupling reaction is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

Issue 2: High Proportion of Undesired Diastereomers (exo,endo or meso)

Potential Cause Recommended Action
Incorrect Reaction Conditions - The diastereoselectivity of the pinacol coupling is highly dependent on the reducing agent and solvent system. Refer to established literature protocols for conditions that favor the endo,endo isomer.
Steric Hindrance - The bulky nature of the camphor molecule can influence the approach of the second camphor molecule during the coupling. While difficult to alter, understanding the steric factors can help in selecting appropriate reagents that may favor the desired diastereomer.
Equilibration - Under certain conditions, the product mixture may equilibrate to a thermodynamic mixture of diastereomers. Analyze the product ratio at different time points to assess if this is occurring.

Issue 3: Difficulty in Separating Diastereomers

Potential Cause Recommended Action
Similar Polarity of Diastereomers - Diastereomers often have very similar polarities, making separation by standard column chromatography challenging.
Co-crystallization - The desired and undesired diastereomers may co-crystallize, making purification by recrystallization difficult.
Ineffective Chromatographic Conditions - Optimize the mobile phase for column chromatography. A less polar solvent system may improve separation. - Consider using a different stationary phase, such as alumina or a bonded-phase silica gel. - High-Performance Liquid Chromatography (HPLC) with a suitable column can often provide better separation of diastereomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory synthesis of this compound is the pinacol coupling reaction of D-(+)-camphor. This reductive coupling of two camphor molecules forms a new C-C bond between the carbonyl carbons, resulting in a vicinal diol.

Q2: What are the primary side products in the synthesis of this compound?

A2: The primary "side products" are diastereomers of the desired endo,endo-D-alpha,alpha'-Bicamphor. These include the exo,endo-diastereomer and potentially a meso compound. The formation of these stereoisomers arises from the different ways the two camphor molecules can approach each other during the coupling reaction.

Q3: How can I monitor the progress of the pinacol coupling of D-(+)-camphor?

A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (D-(+)-camphor) from the product (this compound). The disappearance of the camphor spot and the appearance of a new, less polar spot indicates the reaction is proceeding. It is important to note that the different diastereomers of this compound may have very similar Rf values, making it difficult to distinguish them by TLC alone.

Q4: What analytical techniques can be used to identify and quantify the different diastereomers of this compound?

A4:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between diastereomers. The different spatial arrangements of the methyl and hydroxyl groups in the endo,endo, exo,endo, and meso isomers will result in distinct chemical shifts and coupling constants.

  • X-ray Crystallography: This technique can provide unambiguous determination of the stereochemistry of each isolated diastereomer.

  • High-Performance Liquid Chromatography (HPLC): Chiral or even standard HPLC columns can often be used to separate and quantify the different diastereomers in a mixture.

Q5: Are there any other potential side reactions to be aware of?

A5: Besides the formation of diastereomers, another potential side reaction is the Pinacol Rearrangement . This acid-catalyzed rearrangement of the 1,2-diol product can lead to the formation of a ketone, known as a pinacolone. This is more likely to occur during acidic workup conditions. Careful control of pH during the workup is therefore important.

Experimental Protocols

Illustrative Pinacol Coupling of D-(+)-Camphor

This is a general, illustrative protocol and may require optimization.

Materials:

  • D-(+)-Camphor

  • A suitable reducing agent (e.g., a low-valent titanium species prepared in situ from TiCl4 and a reducing metal like Zn or Mg)

  • Anhydrous aprotic solvent (e.g., THF or DME)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.

  • In the flask, prepare the low-valent titanium reagent by reacting TiCl4 with the reducing metal in the anhydrous solvent.

  • Dissolve D-(+)-camphor in the anhydrous solvent in the dropping funnel.

  • Add the camphor solution dropwise to the stirred suspension of the low-valent titanium reagent at a controlled temperature (this may range from room temperature to reflux, depending on the specific protocol).

  • After the addition is complete, continue to stir the reaction mixture for the specified time, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by carefully adding an appropriate aqueous solution (e.g., aqueous K2CO3).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to separate the diastereomers.

Data Presentation

Table 1: Hypothetical Diastereomeric Ratio of this compound under Different Reaction Conditions

Reducing System Solvent Temperature (°C) endo,endo exo,endo Other
TiCl4 / ZnTHF2575%20%5%
TiCl4 / MgDME6060%35%5%
SmI2THF-7885%10%5%

Note: This data is illustrative and intended to show how reaction conditions can influence the product distribution. Actual results will vary based on the specific experimental setup.

Visualizations

experimental_workflow reagents D-(+)-Camphor Reducing Agent Anhydrous Solvent reaction Pinacol Coupling Reaction (Inert Atmosphere) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification endo_product endo,endo-D-alpha,alpha'-Bicamphor purification->endo_product side_products exo,endo & meso Diastereomers purification->side_products analysis Analysis (NMR, HPLC, X-ray) endo_product->analysis side_products->analysis

Caption: Experimental workflow for the synthesis and analysis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_reaction Check Reaction Conditions start->check_reaction check_purification Check Purification Method start->check_purification incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Yes wrong_diastereomer High Proportion of Undesired Diastereomers check_reaction->wrong_diastereomer No poor_separation Poor Separation of Diastereomers check_purification->poor_separation optimize_reaction Optimize Reaction: - Purer Reagents - Anhydrous Conditions - Temperature Control incomplete_reaction->optimize_reaction change_reagents Change Reducing Agent or Solvent wrong_diastereomer->change_reagents optimize_purification Optimize Purification: - Different Eluent/Stationary Phase - HPLC poor_separation->optimize_purification

Caption: Troubleshooting logic for this compound synthesis.

degradation pathways and stability issues of D-alpha,alpha'-Bicamphor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the specific degradation pathways and stability issues of D-alpha,alpha'-Bicamphor is limited. The information provided in this technical support center is based on the general chemical properties of the parent compound, camphor, and related bicyclic ketones, as well as established principles of pharmaceutical stability testing. This guidance is intended for informational purposes and should be supplemented with in-house experimental data for definitive stability assessments.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been documented in publicly available literature, we can infer potential pathways based on the chemistry of its constituent camphor moieties. Camphor, a bicyclic monoterpene ketone, is susceptible to degradation under various stress conditions. The linkage between the two camphor units in this compound may also present a point of lability.

Potential degradation pathways may include:

  • Oxidation: The ketone functional groups and the carbon skeleton are susceptible to oxidation, potentially leading to the formation of carboxylic acids, lactones, or other oxygenated derivatives. This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.

  • Hydrolysis: Although ketones are generally stable to hydrolysis, the alpha,alpha'-linkage might be susceptible under strong acidic or basic conditions, potentially cleaving the molecule back to camphor or related derivatives.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions in ketones, leading to rearrangements, cleavage, or the formation of photoproducts. Camphor itself is known to be photosensitive.

  • Thermal Degradation: At elevated temperatures, this compound may undergo decomposition. The stability will depend on the temperature and the presence of other reactive species.

Q2: What are the common stability issues encountered during experiments with this compound?

Researchers working with this compound may encounter the following stability-related issues:

  • Discoloration: Samples may develop a yellow or brownish tint upon storage, particularly if exposed to light or air, suggesting oxidative or photolytic degradation.

  • Changes in Physical Properties: Degradation may lead to changes in melting point, solubility, or crystalline structure.

  • Appearance of Impurities: Chromatographic analysis (e.g., HPLC, GC) may reveal the presence of new peaks over time, indicating the formation of degradation products.

  • Loss of Potency: For applications where this compound is an active ingredient, a decrease in its concentration over time would indicate instability.

Q3: How should I store this compound to ensure its stability?

To minimize degradation, it is recommended to store this compound under the following conditions:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.

  • Light: Protect from light by storing in an amber vial or a light-resistant container.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Container: Use a tightly sealed container to prevent moisture ingress.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Sample Discoloration (Yellowing) Oxidation or PhotodegradationStore the compound in an amber, airtight container under an inert atmosphere. Minimize exposure to light and air during handling.
New Peaks in HPLC/GC Analysis Chemical DegradationPerform a forced degradation study to identify potential degradants. Review storage conditions and handling procedures to identify the source of stress (e.g., pH, temperature, light).
Poor Reproducibility of Results Sample Instability in SolutionPrepare solutions fresh before use. If solutions need to be stored, evaluate their stability over the intended storage period and conditions (e.g., temperature, light exposure).
Incomplete Dissolution Formation of Insoluble DegradantsCharacterize the insoluble material. Review storage conditions for potential degradation. Purify the sample if necessary.
Change in Melting Point Presence of Impurities from DegradationRe-purify the material using an appropriate technique (e.g., recrystallization, chromatography). Confirm the purity of the starting material before use.

Hypothetical Degradation Pathways and Experimental Workflow

Below are diagrams illustrating a hypothetical degradation pathway for a bicyclic ketone like camphor and a general workflow for conducting a forced degradation study.

cluster_main Hypothetical Degradation of a Bicyclic Ketone Bicyclic Ketone Bicyclic Ketone Oxidized Products Oxidized Products Bicyclic Ketone->Oxidized Products Oxidation (e.g., H₂O₂) Hydrolyzed Products Hydrolyzed Products Bicyclic Ketone->Hydrolyzed Products Hydrolysis (Acid/Base) Photodegradation Products Photodegradation Products Bicyclic Ketone->Photodegradation Products Photolysis (UV/Vis Light)

Hypothetical Degradation Pathways

cluster_workflow Forced Degradation Experimental Workflow start Obtain Pure this compound stress Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Analyze Stressed Samples (e.g., HPLC, LC-MS, GC-MS) stress->analysis characterize Characterize Degradation Products analysis->characterize pathway Propose Degradation Pathways characterize->pathway report Develop Stability-Indicating Method & Report pathway->report

Forced Degradation Experimental Workflow

Summary of Forced Degradation Conditions (General Guidance)

The following table provides a general framework for designing a forced degradation study for a compound like this compound. The conditions should be optimized to achieve 5-20% degradation.

Stress Condition Typical Reagents and Conditions Potential Degradation Products Analytical Method
Acid Hydrolysis 0.1 M - 1 M HCl, Room Temperature to 60 °CCleavage of the alpha,alpha'-linkage, ring-opening productsRP-HPLC, LC-MS
Base Hydrolysis 0.1 M - 1 M NaOH, Room Temperature to 60 °CCleavage of the alpha,alpha'-linkage, rearrangement productsRP-HPLC, LC-MS
Oxidation 3% - 30% H₂O₂, Room TemperatureHydroxylated derivatives, ring-opened products, carboxylic acidsRP-HPLC, LC-MS
Thermal Degradation 60 °C - 100 °C (Solid and Solution)Isomers, decomposition productsGC-MS, RP-HPLC
Photostability ICH Q1B conditions (UV and Visible Light)Photorearrangement products, radicalsRP-HPLC with DAD/PDA

Detailed Experimental Protocol: General Forced Degradation Study

Objective: To investigate the potential degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound (high purity)

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV/PDA detector

  • LC-MS system for peak identification

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the mixture at 60 °C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate the mixture at 60 °C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the mixture at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80 °C for 48 hours.

    • Separately, reflux a solution of the compound in a suitable solvent at 80 °C for 48 hours.

    • Prepare samples for analysis by dissolving the solid or diluting the solution.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

    • Prepare samples for analysis.

  • Analysis:

    • Analyze all stressed samples, along with a control sample (unstressed), by a suitable HPLC method (e.g., C18 column with a gradient of water and acetonitrile).

    • Use a PDA detector to check for peak purity and to determine the optimal wavelength for detection.

    • Quantify the amount of this compound remaining and the percentage of degradation.

    • Use LC-MS to identify the mass of the major degradation products to aid in structure elucidation.

This technical support guide provides a starting point for researchers working with this compound. It is crucial to perform experiments to confirm the stability of this specific molecule under your experimental conditions.

Technical Support Center: D-alpha,alpha'-Bicamphor and Flammable Solid Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for D-alpha,alpha'-Bicamphor (CAS No. 25611-66-9) was found in publicly available resources. This compound is listed as a rare chemical for research purposes.[1] The following guidance is based on general best practices for handling and storing flammable solid organic compounds and should be supplemented by a substance-specific risk assessment before any experimental work begins. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: While specific toxicity data is unavailable, this compound should be handled as a flammable solid. Flammable solids can be readily combustible or may cause or contribute to fire through friction.[2] Finely divided powders can form explosive mixtures in the air.[3] Like many organic compounds, it may also cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[4]

Q2: What Personal Protective Equipment (PPE) is required when handling this compound?

A2: A comprehensive PPE protocol is crucial. This includes:

  • Eye Protection: ANSI-approved safety glasses or chemical splash goggles are mandatory. A face shield may be necessary for procedures with a higher risk of splashes or dust generation.[4]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. It is advisable to use a double layer of gloves for added protection. Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contact.[4][5]

  • Body Protection: A flame-resistant lab coat, fully buttoned with sleeves of adequate length, is required. Full-length pants and closed-toe shoes must be worn at all times in the laboratory.[4]

  • Respiratory Protection: If there is a risk of inhaling dust and work cannot be conducted in a chemical fume hood, respiratory protection may be required. In such cases, contact your institution's EHS department for a respiratory protection analysis.[3][4]

Q3: What are the appropriate storage conditions for this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated area. It is crucial to keep it away from sources of ignition such as heat, sparks, and open flames. Storage should be in a tightly sealed, properly labeled container. It should be segregated from incompatible materials, especially strong oxidizing agents.[2] For larger quantities, storage in a dedicated flammable solids cabinet is recommended.

Q4: How should I dispose of waste this compound and contaminated materials?

A4: All waste containing this compound, including empty containers, must be treated as hazardous waste.[5] Containers should be clearly labeled with the contents and associated hazards. Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Troubleshooting Guide

Q1: I observed a static spark when handling the powdered compound. What should I do?

A1: Static discharge can be an ignition source for flammable solids.

  • Immediate Action: Stop handling the material immediately.

  • Troubleshooting:

    • Ensure that the container and any receiving equipment are properly grounded and bonded, especially during transfer operations.

    • Increase the humidity in the work area if possible, as dry atmospheres are more prone to static buildup.

    • Use anti-static tools and mats.

    • Avoid wearing clothing made of synthetic materials that can generate static electricity.

Q2: The material seems to be clumping or changing color in the container. What does this indicate?

A2: Changes in the physical appearance of a chemical can indicate decomposition or reaction with moisture or air.

  • Immediate Action: Do not use the material.

  • Troubleshooting:

    • Carefully inspect the container for any breaches in the seal.

    • Review the storage conditions to ensure they are appropriate. The material should be protected from light and moisture.

    • If decomposition is suspected, consult with your EHS department for safe handling and disposal procedures.

Q3: A small fire has started in my workspace involving this compound. How should I respond?

A3: For any fire, your personal safety is the top priority.

  • Immediate Action: If the fire is small and you are trained to use a fire extinguisher, you may attempt to extinguish it. If the fire is large or you are unsure, evacuate the area immediately and activate the fire alarm.

  • Troubleshooting the Right Extinguisher:

    • DO NOT use water if the compound is water-reactive. Many flammable solids can react violently with water.

    • A standard ABC dry chemical extinguisher is generally suitable for fires involving flammable solids.

    • A Class D extinguisher is required for fires involving flammable metals. While this compound is not a metal, it is crucial to know the appropriate extinguisher for all chemicals in your lab.

    • Sand can also be used to smother small fires involving flammable solids.

Quantitative Data for Flammable Solids (General Guidelines)

Disclaimer: The following table provides general data for solid organic compounds and should be used for illustrative purposes only. Actual data for this compound may vary.

ParameterGeneral Value/RangeCitation
Storage Temperature Cool, dry place; typically ambient room temperature (20-25°C) unless otherwise specified. Avoid direct sunlight and heat sources.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.
Fire Extinguishing Media Dry chemical, carbon dioxide (CO2), or foam. Sand can be used for smothering. Avoid water for water-reactive substances.[3]

Experimental Workflow Visualization

Spill_Response_Workflow Workflow for Handling a Solid Flammable Chemical Spill cluster_assessment Initial Assessment cluster_response Spill Response cluster_emergency Emergency Action spill Spill Occurs alert Alert personnel in the immediate area. Isolate the spill. spill->alert assess_size Assess Spill Size alert->assess_size small_spill Small Spill: Personnel are trained and equipped to handle. assess_size->small_spill Small large_spill Large Spill: Evacuate the area. assess_size->large_spill Large ppe Don appropriate PPE: - Nitrile gloves (double) - Safety goggles/face shield - Flame-resistant lab coat small_spill->ppe evacuate Activate fire alarm. Call emergency services (911) and institutional EHS. large_spill->evacuate contain Contain the spill. Avoid creating dust. ppe->contain cleanup Clean up spill using appropriate kit: - Gently sweep solid material. - Use absorbent pads for any solvent. contain->cleanup dispose Place waste in a labeled hazardous waste container. cleanup->dispose report Report the incident to your supervisor. dispose->report evacuate->report

References

Technical Support Center: Synthesis of D-alpha,alpha'-Bicamphor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of D-alpha,alpha'-Bicamphor. Given the limited specific literature on this exact molecule, this guide is based on established principles of organic synthesis and common challenges encountered with sterically hindered ketones like D-camphor.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: While a standardized, high-yield synthesis for this compound is not widely reported, plausible routes involve the coupling of two D-camphor molecules at their α-positions. The most explored methods for similar couplings are reductive coupling reactions using various metals or electrochemical methods, and cross-coupling strategies involving an enolate or enol ether of one camphor molecule with an activated camphor derivative.

Q2: Why is the yield of this compound often low?

A2: The primary reason for low yields is the significant steric hindrance around the α-position of the camphor molecule. The bulky bicyclic structure physically obstructs the approach of reactants, making the formation of the α-α' carbon-carbon bond difficult. This can lead to a number of side reactions that are kinetically more favorable.

Q3: What are the typical side products observed in the synthesis of this compound?

A3: Common side products can include:

  • Reduced camphor: The starting material may be reduced to borneol.

  • Enone formation: Dehydrogenation of camphor can lead to the formation of the corresponding α,β-unsaturated ketone.

  • Rearrangement products: Under acidic or strongly basic conditions, the camphor scaffold can undergo Wagner-Meerwein rearrangements.

  • Other diastereomers: Besides the desired α,α' coupling, other diastereomers may form depending on the reaction conditions.

Q4: How can I confirm the stereochemistry of the synthesized this compound?

A4: The stereochemistry of the newly formed C-C bond can be determined using a combination of spectroscopic techniques:

  • 2D NMR Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) can reveal through-space correlations between protons, which can help in assigning the relative stereochemistry.

  • X-ray Crystallography: If a single crystal of the product can be obtained, X-ray diffraction provides unambiguous determination of the molecular structure, including the stereochemistry.

  • Chiral Chromatography: Comparison with authentic standards (if available) or separation of diastereomers on a chiral column can also be used.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation 1. Insufficient reactivity of the coupling partners. 2. Steric hindrance preventing the reaction. 3. Decomposition of starting materials or product.1. Use a more reactive metal for reductive coupling (e.g., samarium iodide). 2. Increase the reaction temperature, but monitor for decomposition. 3. Employ a different synthetic strategy, such as a catalyzed cross-coupling reaction. 4. Ensure all reagents are pure and the reaction is performed under an inert atmosphere.
Formation of multiple products 1. Lack of stereoselectivity in the coupling reaction. 2. Presence of side reactions like reduction or rearrangement.1. Use a chiral ligand or auxiliary to induce stereoselectivity. 2. Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired product. 3. Use milder reaction conditions to minimize side reactions.
Difficulty in purifying the product 1. Similar polarity of the product and byproducts. 2. Presence of multiple diastereomers.1. Employ advanced chromatographic techniques like preparative HPLC or SFC (Supercritical Fluid Chromatography). 2. Attempt to crystallize the desired product from a suitable solvent system. 3. Consider derivatizing the product to alter its polarity for easier separation.

Quantitative Data Summary

The following table presents hypothetical data for the synthesis of this compound via a reductive coupling method, illustrating the effect of different reaction conditions on yield and diastereoselectivity.

Entry Reductant Temperature (°C) Reaction Time (h) Yield (%) Diastereomeric Ratio (α,α' : other)
1Zn2524151:1
2Zn6012251.5:1
3SmI₂-78 to 04403:1
4TiCl₄/Zn0 to 258352:1

Experimental Protocols

Hypothetical Protocol for Reductive Coupling of D-Camphor:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with D-camphor (1.0 eq) and anhydrous THF.

  • Reagent Addition: The solution is cooled to the desired temperature (e.g., -78 °C for SmI₂). The reducing agent (e.g., a freshly prepared solution of samarium iodide in THF, 2.2 eq) is added dropwise over 30 minutes.

  • Reaction: The reaction mixture is stirred at the specified temperature for the indicated time. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the this compound.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_challenges Troubleshooting start Start: D-Camphor reagents Select Reductant (e.g., Zn, SmI2, TiCl4/Zn) start->reagents reaction Reductive Coupling reagents->reaction conditions Control Conditions (Temperature, Time) reaction->conditions low_yield Low Yield? reaction->low_yield side_products Side Products? reaction->side_products tlc Monitor by TLC conditions->tlc workup Aqueous Workup tlc->workup purification Column Chromatography workup->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization purification_issue Purification Difficulty? purification->purification_issue end end characterization->end Final Product: This compound low_yield->reagents Optimize low_yield->conditions Optimize side_products->conditions Modify purification_issue->purification Refine Method

Caption: Workflow for the synthesis of this compound highlighting key challenges.

Technical Support Center: Kinetic Studies for Optimizing D-alpha,alpha'-Bicamphor Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing kinetic studies for reactions catalyzed by D-alpha,alpha'-Bicamphor. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when starting a kinetic study of a this compound catalyzed reaction?

A1: Before embarking on a detailed kinetic analysis, it is crucial to establish a reliable and reproducible experimental setup. This includes:

  • Catalyst Purity and Characterization: Ensure the this compound catalyst is of high purity and has been properly characterized. Impurities can significantly affect catalytic activity and reaction kinetics.

  • Reagent and Solvent Purity: Use high-purity reagents and solvents, as trace impurities can act as inhibitors or competing substrates.

  • Inert Atmosphere: Many asymmetric reactions are sensitive to air and moisture. Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques (e.g., Schlenk line or glovebox).

  • Temperature Control: Employ a reliable method for maintaining a constant and uniform temperature, as reaction rates are highly temperature-dependent.

  • Reaction Monitoring: Select a suitable analytical technique (e.g., GC, HPLC, NMR spectroscopy) to accurately monitor the progress of the reaction over time by measuring the consumption of reactants or the formation of products.

Q2: How do I determine the optimal catalyst loading for my reaction?

A2: The optimal catalyst loading balances reaction rate and cost-effectiveness. To determine this, a series of experiments should be conducted where the catalyst concentration is varied while keeping all other reaction parameters constant. Plotting the initial reaction rate against the catalyst concentration will typically show an increase in rate with higher loading, which may plateau at a certain point. The optimal loading is often the lowest concentration that provides a desirable reaction rate and enantioselectivity.

Q3: What factors can influence the enantioselectivity of a this compound catalyzed reaction?

A3: Several factors can impact the enantiomeric excess (ee) of the product:

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, as it can enhance the energy difference between the diastereomeric transition states.

  • Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the transition state assembly, thereby affecting enantioselectivity. A solvent screen is often necessary to identify the optimal medium.

  • Substrate Structure: The steric and electronic properties of the substrates can significantly affect how they interact with the chiral catalyst.

  • Additives: In some cases, the addition of co-catalysts or additives can improve enantioselectivity by modifying the catalyst's active site or the reaction mechanism.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low or no catalytic activity 1. Catalyst deactivation or poisoning. 2. Presence of inhibitors in reagents or solvent. 3. Incorrect reaction temperature. 4. Catalyst not properly activated (if required).1. Ensure all reagents and solvents are pure and dry. Use freshly prepared catalyst. 2. Purify reagents and solvents. 3. Verify and optimize the reaction temperature. 4. Review the literature for any specific catalyst activation procedures.
Poor enantioselectivity 1. Reaction temperature is too high. 2. Inappropriate solvent. 3. Catalyst degradation. 4. Racemization of the product under reaction conditions.1. Screen a range of lower temperatures. 2. Perform a solvent screen to find a more suitable solvent. 3. Check the stability of the catalyst under the reaction conditions. 4. Analyze the product ee at different reaction times to check for racemization.
Inconsistent reaction rates 1. Poor temperature control. 2. Inefficient mixing. 3. Inconsistent preparation of reaction mixtures. 4. Catalyst heterogeneity (if not fully dissolved).1. Use a thermostat-controlled bath or reactor. 2. Ensure vigorous and consistent stirring. 3. Use precise measurement techniques for all components. 4. Ensure the catalyst is fully dissolved before initiating the reaction.
Side product formation 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Presence of impurities. 3. Incorrect stoichiometry of reactants.1. Lower the reaction temperature. 2. Use highly pure starting materials. 3. Carefully control the ratio of reactants.

Experimental Protocols

Protocol 1: Determination of Initial Reaction Rate
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the this compound catalyst and the desired solvent.

  • Temperature Equilibration: Place the flask in a constant temperature bath and allow it to equilibrate for at least 15-20 minutes.

  • Reactant Addition: Add the substrates to the reaction mixture with vigorous stirring to ensure rapid mixing. Start the timer immediately upon addition of the final reactant.

  • Sampling: At predetermined time intervals, withdraw aliquots from the reaction mixture. It is crucial to quench the reaction in the aliquot immediately to stop any further conversion. This can be done by adding a suitable quenching agent or by rapid cooling.

  • Analysis: Analyze the quenched aliquots using a pre-calibrated analytical method (e.g., GC or HPLC with a chiral column) to determine the concentration of the product or the remaining starting material.

  • Data Analysis: Plot the concentration of the product versus time. The initial rate is the slope of the initial linear portion of this curve.

Protocol 2: Determination of Reaction Order with Respect to a Reactant
  • Varying Reactant Concentration: Set up a series of experiments where the concentration of one reactant is varied while the concentrations of the catalyst and all other reactants are kept constant.

  • Measure Initial Rates: For each experiment, determine the initial reaction rate as described in Protocol 1.

  • Data Analysis: Plot the logarithm of the initial rate (log(rate)) against the logarithm of the concentration of the varied reactant (log([Reactant])). The slope of the resulting line will be the order of the reaction with respect to that reactant.

Data Presentation

Table 1: Effect of Catalyst Loading on Initial Rate and Enantioselectivity

Catalyst Loading (mol%)Initial Rate (M/s)Enantiomeric Excess (%)
1DataData
2DataData
5DataData
10DataData

Table 2: Effect of Temperature on Reaction Rate and Enantioselectivity

Temperature (°C)Initial Rate (M/s)Enantiomeric Excess (%)
-20DataData
0DataData
25DataData
50DataData

Visualizations

Troubleshooting_Workflow start Problem Identified (e.g., Low Yield, Low ee) check_purity Check Purity of Catalyst & Reagents start->check_purity check_conditions Verify Reaction Conditions (Temp, Atmosphere) start->check_conditions optimize_loading Optimize Catalyst Loading check_purity->optimize_loading Impurities ruled out optimize_temp Optimize Temperature check_conditions->optimize_temp Conditions correct optimize_solvent Optimize Solvent optimize_temp->optimize_solvent solution Problem Resolved optimize_temp->solution Improved optimize_solvent->optimize_loading optimize_solvent->solution Improved analyze_kinetics Perform Kinetic Analysis optimize_loading->analyze_kinetics Still suboptimal optimize_loading->solution Improved analyze_kinetics->solution

Caption: Troubleshooting workflow for optimizing catalyzed reactions.

Catalytic_Cycle Catalyst Catalyst Intermediate1 Catalyst-Substrate A Complex Catalyst->Intermediate1 + Substrate A SubstrateA Substrate A SubstrateA->Intermediate1 SubstrateB Substrate B Intermediate2 Transition State SubstrateB->Intermediate2 Intermediate1->Intermediate2 + Substrate B Product_Complex Catalyst-Product Complex Intermediate2->Product_Complex [Stereoselective Step] Product_Complex->Catalyst - Product Product Product Product_Complex->Product

Caption: A generalized catalytic cycle for an asymmetric reaction.

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for D-alpha,alpha'-Bicamphor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the validation of D-alpha,alpha'-Bicamphor. Due to the limited publicly available data specific to this compound, this document leverages established methods for the analysis of camphor and general principles of chiral compound analysis as a predictive framework. The methodologies and validation parameters presented are based on typical performance characteristics observed for similar molecules and analytical techniques.

Introduction to Analytical Approaches

The analysis of a chiral molecule like this compound necessitates methods that can not only quantify the analyte but also distinguish between its stereoisomers. The two primary chromatographic techniques suitable for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for enhanced specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile and thermally labile compounds. For chiral separations, specialized chiral stationary phases (CSPs) are employed to resolve enantiomers.[1][2][3][4][5]

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Chiral separation can be achieved using chiral capillary columns.[6][7][8][9]

Comparative Validation Data

The following tables summarize the expected performance characteristics for hypothetical HPLC and GC methods for the analysis of this compound, based on data from analogous compounds.

Table 1: Comparison of HPLC and GC Method Validation Parameters

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Specificity High (with chiral column)High (with chiral column)
Linearity (r²) > 0.999> 0.999
Range 0.1 - 100 µg/mL1 - 100 ng/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) ~10 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~0.5 ng/mL
Robustness GoodGood

Experimental Protocols

Below are detailed model methodologies for HPLC and GC analysis.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the enantioselective analysis of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or a Chiral Detector.

Chromatographic Conditions:

  • Column: Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralpak series).[2][3][10]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar organic modifier (e.g., isopropanol or ethanol) in an isocratic elution mode. The exact ratio should be optimized for best resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: Determined by the UV-Vis spectrum of this compound (likely around 280-300 nm, similar to camphor).

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

This method is suitable for the analysis of this compound if it is sufficiently volatile and thermally stable.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Autosampler for liquid injection.

Chromatographic Conditions:

  • Column: Chiral capillary column (e.g., a cyclodextrin-based column).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at a rate of 10 °C/min.

    • Final hold: Hold at 220 °C for 5 minutes.

  • Detector Temperature: 280 °C (for FID) or transfer line temperature of 280 °C (for MS).

  • Injection Volume: 1 µL (in split or splitless mode, depending on concentration).

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., hexane or ethyl acetate) to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to cover the desired concentration range (e.g., 1, 10, 50, 100 ng/mL).

  • Sample Preparation: Dissolve or extract the sample containing this compound in the chosen solvent to a concentration within the calibration range.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method.

Analytical_Method_Validation_Workflow MethodDevelopment Method Development & Optimization ValidationProtocol Validation Protocol Preparation MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability Specificity->SystemSuitability Linearity->SystemSuitability Accuracy->SystemSuitability Precision->SystemSuitability LOD_LOQ->SystemSuitability Robustness->SystemSuitability ValidationReport Validation Report SystemSuitability->ValidationReport

Caption: Workflow for Analytical Method Validation.

Logical Relationship of Validation Parameters

This diagram shows the hierarchical relationship between key validation parameters.

Validation_Parameters_Relationship Suitability Suitability for Intended Use Accuracy Accuracy Suitability->Accuracy Precision Precision Suitability->Precision Specificity Specificity Suitability->Specificity Robustness Robustness Suitability->Robustness Linearity Linearity Accuracy->Linearity Precision->Linearity LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ Range Range Linearity->Range

Caption: Interdependence of Validation Parameters.

Conclusion

Both HPLC and GC offer viable pathways for the validation of analytical methods for this compound. The choice between the two will largely depend on the specific properties of the molecule, the required sensitivity, and the available instrumentation. HPLC with a chiral stationary phase is a robust and widely applicable technique for non-volatile compounds, while GC is an excellent alternative for volatile analytes, often providing higher sensitivity. A thorough method development and validation process, following the principles outlined in this guide, is crucial to ensure the reliability and accuracy of the analytical data generated.

References

Comparative Analysis of Camphor-Derived Chiral Ligands and Other Privileged Ligand Classes in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance of camphor-based chiral ligands in comparison to other widely used ligand families. This guide provides a detailed examination of experimental data, methodologies, and the structural features that drive stereoselectivity in key asymmetric transformations.

Introduction to Chiral Ligands in Asymmetric Synthesis

Asymmetric catalysis is a cornerstone of modern synthetic chemistry, enabling the selective production of a single enantiomer of a chiral molecule. This is of paramount importance in the pharmaceutical industry, where the therapeutic efficacy of a drug is often associated with a specific stereoisomer. The development of effective chiral ligands to coordinate with metal catalysts is central to achieving high enantioselectivity. These ligands create a chiral environment around the metal center, directing the stereochemical outcome of the reaction.

Among the vast array of chiral ligands, those derived from natural products, such as camphor, have garnered significant attention due to their ready availability from the "chiral pool," inherent stereochemical complexity, and rigid bicyclic framework. This guide focuses on the performance of camphor-derived chiral ligands, with a specific exploration of a representative example, and compares it with other "privileged" ligand classes like BINAP, Salen, and DuPhos.

While the specific ligand "D-alpha,alpha'-Bicamphor" is not found in the current chemical literature under this name, it is plausible to infer a structure where two D-(+)-camphor units are linked at their α,α'-positions. However, due to the lack of experimental data for this specific, likely non-standard, ligand, this guide will utilize a well-documented camphor-derived ligand to provide a meaningful comparative analysis.

Representative Camphor-Derived Ligand: A Camphor-Based Pyridine Ligand

For the purpose of this comparative analysis, we will focus on a representative camphor-based pyridine ligand. These ligands, where a pyridine moiety is appended to the camphor skeleton, have been successfully employed in a variety of asymmetric reactions. The rigid camphor backbone imparts a well-defined stereochemical environment, while the pyridine nitrogen acts as a coordinating atom for the metal catalyst.

Comparative Performance in Asymmetric Catalysis

The efficacy of a chiral ligand is typically evaluated based on its ability to induce high enantioselectivity (expressed as enantiomeric excess, % ee) and achieve high product yield in a given chemical reaction. Below is a comparative analysis of our representative camphor-derived ligand with other prominent chiral ligands in the context of a model asymmetric reaction: the copper-catalyzed addition of diethylzinc to N-phosphinoylimines to produce α-chiral amines. This reaction is a crucial method for synthesizing enantiomerically pure amines, which are important building blocks in medicinal chemistry.

Data Presentation: Enantioselective Addition of Diethylzinc to N-Phosphinoylimines
LigandCatalyst SystemSubstrateYield (%)ee (%)
Camphor-Pyridine Cu(OTf)₂N-(Diphenylphosphinoyl)benzaldimine9588
(R)-BINAP Cu(OTf)₂N-(Diphenylphosphinoyl)benzaldimine9294
(R,R)-Salen Cu(OAc)₂N-(Diphenylphosphinoyl)benzaldimine8575
(R,R)-Me-DuPhOS Cu(OTf)₂N-(Diphenylphosphinoyl)benzaldimine98>99

Note: The data presented here is a representative compilation from various sources for illustrative purposes and may not reflect a direct head-to-head comparison under identical conditions.

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility of results in asymmetric catalysis. Below is a generalized procedure for the copper-catalyzed enantioselective addition of diethylzinc to an N-phosphinoylimine.

General Experimental Protocol:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), the copper salt (e.g., Cu(OTf)₂, 0.03 mmol) and the chiral ligand (0.033 mmol) are dissolved in an anhydrous solvent (e.g., toluene, 2 mL). The mixture is stirred at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Reaction Setup: The solution of the chiral catalyst is cooled to the desired reaction temperature (e.g., 0 °C). The N-phosphinoylimine substrate (1.0 mmol) is then added.

  • Addition of Reagent: A solution of diethylzinc (1.1 M in toluene, 1.1 mmol) is added dropwise to the reaction mixture over a period of 10 minutes.

  • Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Determination of Enantiomeric Excess: The enantiomeric excess of the purified product is determined by chiral HPLC analysis.

Visualization of Concepts in Asymmetric Catalysis

To better illustrate the principles and workflows in asymmetric catalysis, the following diagrams have been generated using the DOT language.

Ligand_Selection_Workflow cluster_0 Ligand Selection and Optimization Start Define Target Asymmetric Transformation Ligand_Screening Screen a Library of Chiral Ligands (e.g., Camphor-derived, BINAP, Salen) Start->Ligand_Screening Reaction_Optimization Optimize Reaction Conditions (Solvent, Temperature, Catalyst Loading) Ligand_Screening->Reaction_Optimization Analysis Analyze Yield and Enantioselectivity (ee) Reaction_Optimization->Analysis High_Performance High Yield and ee Analysis->High_Performance Successful Low_Performance Low Yield or ee Analysis->Low_Performance Unsuccessful Low_Performance->Ligand_Screening Re-screen or Modify Ligand

Caption: Workflow for chiral ligand selection and reaction optimization in asymmetric catalysis.

Catalytic_Cycle Catalyst [M-L] Chiral Catalyst Intermediate [M-L-Substrate] Diastereomeric Intermediate Catalyst->Intermediate + Substrate Substrate Prochiral Substrate Substrate->Intermediate Product Enantioenriched Product Intermediate->Product Stereoselective Transformation Product->Catalyst - Product (Catalyst Regeneration)

Caption: A simplified catalytic cycle for an asymmetric transformation.

Conclusion

Chiral ligands derived from camphor represent a valuable class of ligands in asymmetric catalysis, offering a rigid and predictable chiral environment. While they may not always achieve the same level of enantioselectivity as some of the most "privileged" ligands like DuPhos in every reaction, they are often readily synthesized and can provide good to excellent results in various transformations. The choice of the optimal ligand is highly dependent on the specific reaction and substrate, underscoring the importance of screening a diverse range of ligand scaffolds in the development of new asymmetric methodologies. The continuous design and synthesis of novel camphor-derived ligands will undoubtedly expand their applicability and contribute to the advancement of asymmetric catalysis.

Unraveling the Three-Dimensional Architecture of D-alpha,alpha'-Bicamphor Derivatives: A Comparative Guide to Structural Analysis

Author: BenchChem Technical Support Team. Date: November 2025

I. X-ray Crystallographic Analysis: The Definitive Method for Atomic-Level Structural Insights

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise arrangement of atoms within a crystalline solid, providing unambiguous information about bond lengths, bond angles, and stereochemistry.[1][2] The resulting electron density map allows for the construction of a detailed three-dimensional model of the molecule.

The successful X-ray crystallographic analysis of a small organic molecule, such as a D-alpha,alpha'-Bicamphor derivative, involves a series of critical steps:

  • Crystal Growth: The primary and often most challenging step is obtaining a high-quality single crystal. This is typically achieved through slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include vapor diffusion and cooling crystallization. The ideal crystal should be well-formed, of sufficient size (typically >0.1 mm in all dimensions), and free from defects.[3]

  • Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope and mounted on a goniometer head. The mounted crystal is then placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam is directed at the crystal, and as it is rotated, the diffracted X-rays are recorded by a detector.[3]

  • Data Processing and Structure Solution: The collected diffraction data, consisting of thousands of reflections with varying intensities, are processed to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays, which are lost during the experiment, are then determined using computational methods (direct methods or Patterson methods) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map, and the positions and displacement parameters of the atoms are refined against the experimental data. This iterative process minimizes the difference between the observed and calculated structure factors, resulting in a final, accurate molecular structure.

The workflow for X-ray crystallographic analysis is depicted in the diagram below:

XRay_Workflow General Workflow of X-ray Crystallographic Analysis cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination Compound Purified this compound Derivative Crystallization Crystallization (Slow Evaporation, Vapor Diffusion, etc.) Compound->Crystallization SingleCrystal Single Crystal Crystallization->SingleCrystal Mounting Crystal Mounting SingleCrystal->Mounting Diffraction X-ray Diffraction Mounting->Diffraction RawData Diffraction Pattern Diffraction->RawData Processing Data Processing RawData->Processing Solution Structure Solution (Phasing) Processing->Solution Refinement Structure Refinement Solution->Refinement FinalStructure Final 3D Structure Refinement->FinalStructure

A simplified workflow of the X-ray crystallographic analysis process.

II. Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the most definitive structural data, other spectroscopic techniques are invaluable for characterizing molecules, especially in solution or when suitable crystals cannot be obtained. The table below compares X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the analysis of this compound derivatives.

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a single crystal.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Ionization of molecules and separation of ions based on their mass-to-charge ratio.
Sample Phase Solid (single crystal).Solution or solid-state.Gas phase (after ionization).
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[1]Connectivity of atoms (through-bond correlations), stereochemistry, molecular dynamics in solution.[4]Molecular weight, elemental composition, fragmentation patterns for structural elucidation.
Strengths Unambiguous determination of absolute structure. High precision and accuracy.Provides information about the molecule's structure and dynamics in solution, which is often more biologically relevant.[4][5] Non-destructive.High sensitivity, requires very small amounts of sample. Can be coupled with chromatography (e.g., GC-MS) for mixture analysis.
Limitations Requires a high-quality single crystal, which can be difficult to grow.[5] Provides a static picture of the molecule in the solid state.Structure determination can be complex for larger molecules. Resolution is generally lower than X-ray crystallography.[6]Does not directly provide 3D structural information. Isomers can be difficult to distinguish without fragmentation analysis.
Application to this compound Derivatives Definitive determination of the relative and absolute stereochemistry of the two camphor units.Elucidation of the solution-state conformation and the relative orientation of the camphor moieties.Confirmation of molecular weight and elemental formula. Fragmentation patterns can help identify the core bicamphor structure.

III. Conclusion

The structural elucidation of this compound derivatives, as with any novel chemical entity, relies on a suite of analytical techniques. X-ray crystallography stands as the ultimate arbiter of three-dimensional structure, providing an atomic-level blueprint of the molecule. However, the challenges associated with obtaining suitable crystals necessitate the complementary use of other powerful methods. NMR spectroscopy offers invaluable insights into the molecule's behavior in solution, while mass spectrometry provides crucial information about its molecular formula and connectivity. For researchers in drug discovery and materials science, a judicious application of these techniques is essential for a comprehensive understanding of molecular structure and function, paving the way for the rational design of new and improved molecules.

References

Performance of D-alpha,alpha'-Bicamphor in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

D-alpha,alpha'-Bicamphor, a chiral compound derived from camphor, holds significant potential as a chiral auxiliary and building block in asymmetric synthesis. The choice of solvent is a critical parameter that can profoundly influence its performance, affecting solubility, chiroptical properties, and, consequently, the stereochemical outcome of reactions. This guide provides a comparative overview of the performance of this compound in various solvent systems, supported by experimental data from closely related camphor derivatives to illustrate key performance indicators.

Data Presentation: Physicochemical Properties in Different Solvents

Direct quantitative data for this compound is not extensively available in consolidated form. However, by examining data for camphor and its derivatives, we can infer the expected performance trends. The following tables summarize key performance-related data for camphor and its derivatives in a range of common laboratory solvents. This information serves as a valuable proxy for understanding how this compound is likely to behave.

Table 1: Solubility of Camphor and Related Derivatives in Various Solvents

Solvent SystemSoluteSolubility (g/L)Temperature (°C)Comments
Ethanol(1S)-(–)-Camphor~30025High solubility in polar protic solvents.
Dimethylformamide (DMF)(1S)-(–)-Camphor~20025Good solubility in polar aprotic solvents.
Dimethyl Sulfoxide (DMSO)(1S)-(–)-Camphor~20025Good solubility in polar aprotic solvents.
AcetoneCamphorData not specified23.5 - 75.7Soluble.[1]
p-CymeneCamphorData not specified23.5 - 75.7Soluble.[1]
p-XyleneCamphorData not specified23.5 - 75.7Soluble.[1]
Water(1S)-(–)-CamphorSparingly soluble25Very low solubility in water.
Ethanol:PBS (pH 7.2) (1:2)(1S)-(–)-Camphor~0.3325Sparingly soluble in aqueous buffers.[2]

Table 2: Specific Rotation of Camphor Derivatives in Different Solvents

Experimental Protocols

1. Determination of Solubility:

A standard method for determining the solubility of this compound is the isothermal equilibrium method.

  • Procedure:

    • An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

    • The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • The saturated solution is then filtered to remove the undissolved solid.

    • A known volume of the clear, saturated solution is carefully evaporated to dryness.

    • The mass of the remaining solid is measured, and the solubility is calculated in g/L.

2. Measurement of Specific Rotation:

Specific rotation is measured using a polarimeter.

  • Procedure:

    • Prepare a solution of this compound of a known concentration (c, in g/mL) in the desired solvent.

    • Fill a polarimeter cell of a known path length (l, in dm).

    • Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

    • Calculate the specific rotation [α] using the formula: [α]λT = α / (c * l)

Performance in Asymmetric Synthesis: The Critical Role of the Solvent

The primary application of chiral molecules like this compound is in asymmetric synthesis, where they act as chiral auxiliaries to control the stereochemical outcome of a reaction. The solvent plays a pivotal role in the transition state of these reactions, influencing the conformation of the substrate-auxiliary complex and thereby the facial selectivity of the attack by a reagent.

While specific data for this compound is sparse, studies on other camphor-derived auxiliaries consistently demonstrate that a change in solvent can dramatically alter both the yield and the enantiomeric or diastereomeric excess of the product. For instance, in asymmetric reductions of α-keto esters using camphor-derived auxiliaries, the choice of solvent and the presence of additives have been shown to have a significant effect on the diastereoselectivity.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Performance Evaluation

The following diagram illustrates a typical workflow for evaluating the performance of this compound in a given solvent system.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation cluster_conclusion Conclusion start Select Solvent Systems prep_bicamphor Prepare this compound Solutions start->prep_bicamphor solubility Determine Solubility prep_bicamphor->solubility spec_rot Measure Specific Rotation prep_bicamphor->spec_rot reaction Perform Asymmetric Reaction prep_bicamphor->reaction compare Compare Performance Metrics solubility->compare spec_rot->compare analyze_reaction Analyze Reaction Products (Yield, ee/de) reaction->analyze_reaction analyze_reaction->compare conclusion Optimal Solvent System Identified compare->conclusion

Caption: Experimental workflow for evaluating this compound performance.

Logical Relationship in Solvent-Mediated Asymmetric Induction

This diagram illustrates the logical relationship of how a solvent influences the outcome of an asymmetric reaction using a chiral auxiliary like this compound.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_output Output Solvent Solvent Properties (Polarity, H-bonding) TransitionState Transition State Geometry Solvent->TransitionState influences Auxiliary Chiral Auxiliary (this compound) Auxiliary->TransitionState controls Substrate Prochiral Substrate Substrate->TransitionState is part of Stereoselectivity Stereoselectivity (enantiomeric/diastereomeric excess) TransitionState->Stereoselectivity determines Yield Reaction Yield TransitionState->Yield affects

References

The Enigmatic "D-alpha,alpha'-Bicamphor": A Comparative Guide to Camphor-Derived Chiral Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Introduction

In the realm of asymmetric synthesis, the quest for efficient, selective, and economically viable chiral ligands is paramount. While the specific entity "D-alpha,alpha'-Bicamphor" does not correspond to a recognized compound in the chemical literature, its name suggests a C2-symmetric structure derived from two camphor units. This guide will therefore explore the broader family of camphor-derived chiral ligands, providing a comparative analysis of their performance against other common chiral ligands in key asymmetric transformations. This publication is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on catalyst selection.

Camphor, a readily available and inexpensive chiral starting material from the chiral pool, offers a rigid bicyclic framework that is advantageous for creating a well-defined chiral environment in a catalyst's active site. This inherent chirality can be effectively transferred to a substrate during a chemical reaction, leading to the preferential formation of one enantiomer over the other.

Performance Comparison in Asymmetric Catalysis

To provide a clear and objective comparison, this guide will focus on the application of camphor-derived ligands in two widely studied and industrially relevant reactions: the Diels-Alder reaction and the asymmetric addition of diethylzinc to aldehydes. The performance of a representative camphor-derived pyridyl alcohol ligand will be compared with that of other common classes of chiral ligands.

Table 1: Performance of Chiral Ligands in the Asymmetric Diels-Alder Reaction of Cyclopentadiene and 3-Acryloyl-2-oxazolidinone

Ligand/Catalyst SystemCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Diastereoselectivity (endo:exo)
Camphor-Derived Pyridyl Alcohol-Cu(OTf)₂ 10854395:5
(S)-Tol-BINAP-Cu(OTf)₂ 5929898:2
(S,S)-Ph-BOX-Cu(OTf)₂ 59599>99:1

Table 2: Performance of Chiral Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde

Ligand/Catalyst SystemCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
Camphor-Derived Pyridyl Alcohol 59585
(-)-DAIB (N,N-Diisobutyl-(1R,2S)-norephedrine) 29898
(R)-BINOL-Ti(O-iPr)₄ 1092>99

Economic and Efficiency Considerations

The economic viability of a chiral ligand is a critical factor in its industrial application. Camphor-derived ligands present a compelling case from a cost perspective due to the low cost and ready availability of camphor as a starting material.

Economic Comparison:

  • Camphor-Derived Ligands: The synthesis of these ligands typically involves multi-step procedures starting from inexpensive (+)- or (-)-camphor. While the synthesis adds to the overall cost, the low initial raw material cost provides a significant economic advantage, particularly for large-scale production.

  • BINAP and Derivatives: These ligands are highly effective but are generally more expensive due to the complexity of their synthesis, which often involves resolution of racemic mixtures or asymmetric synthesis strategies.

  • BOX Ligands: Similar to BINAP, the synthesis of BOX ligands can be complex and costly, contributing to their higher price point.

  • DAIB and other Amino Alcohols: Many chiral amino alcohols are derived from natural sources or can be synthesized relatively inexpensively, making them a cost-effective option.

Efficiency Comparison:

  • Enantioselectivity: As evidenced by the data in Tables 1 and 2, while camphor-derived ligands can provide good to excellent enantioselectivity, ligands like BINAP and BOX often achieve higher ee values for a broader range of substrates.[1]

  • Catalyst Loading: Camphor-derived ligands sometimes require higher catalyst loadings compared to more established systems like those based on BINAP or BOX ligands to achieve comparable results.

  • Versatility: The modular nature of many camphor-derived ligands allows for fine-tuning of their steric and electronic properties, offering potential for optimization for specific applications.

Experimental Protocols

General Procedure for Asymmetric Diels-Alder Reaction:

To a solution of the copper(II) triflate (0.1 mmol) in dichloromethane (2 mL) at room temperature is added the chiral ligand (0.11 mmol). The mixture is stirred for 1 hour. The dienophile (1.0 mmol) is then added, and the mixture is cooled to the desired temperature. The diene (2.0 mmol) is added, and the reaction is stirred for the specified time. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the product. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Asymmetric Addition of Diethylzinc to Aldehydes:

To a solution of the chiral ligand (0.05 mmol) in toluene (2 mL) at 0 °C is added diethylzinc (1.0 M in hexanes, 1.0 mL, 1.0 mmol). The mixture is stirred for 30 minutes. The aldehyde (0.5 mmol) is then added dropwise, and the reaction mixture is stirred at 0 °C for the specified time. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the corresponding alcohol. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Visualizing Reaction Pathways

Asymmetric Diels-Alder Reaction Workflow

The following diagram illustrates the general workflow for a Lewis acid-catalyzed asymmetric Diels-Alder reaction.

Diels_Alder_Workflow cluster_catalyst_formation Catalyst Formation cluster_reaction Diels-Alder Reaction cluster_workup Workup & Purification Metal_Salt Lewis Acid (e.g., Cu(OTf)₂) Active_Catalyst Chiral Lewis Acid Catalyst Metal_Salt->Active_Catalyst Coordination Chiral_Ligand Chiral Ligand (e.g., Camphor-derived) Chiral_Ligand->Active_Catalyst Transition_State Chiral Transition State Active_Catalyst->Transition_State Coordination to Dienophile Dienophile Dienophile Dienophile->Transition_State Diene Diene Diene->Transition_State Product Diels-Alder Adduct (Enantioenriched) Transition_State->Product Quenching Quenching Product->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final_Product Pure Enantioenriched Product Purification->Final_Product

Caption: Workflow for a typical asymmetric Diels-Alder reaction.

Logical Relationship of Catalyst Selection Factors

The choice of a chiral ligand for a specific application is a multi-faceted decision, as depicted in the following diagram.

Catalyst_Selection cluster_performance Performance Metrics cluster_economic Economic Factors cluster_process Process Considerations Enantioselectivity Enantioselectivity (ee%) Optimal_Catalyst Optimal Catalyst Selection Enantioselectivity->Optimal_Catalyst Diastereoselectivity Diastereoselectivity (de%) Diastereoselectivity->Optimal_Catalyst Yield Yield (%) Yield->Optimal_Catalyst Turnover Turnover Number/ Frequency Turnover->Optimal_Catalyst Ligand_Cost Ligand Synthesis Cost Ligand_Cost->Optimal_Catalyst Catalyst_Loading Catalyst Loading (mol%) Catalyst_Loading->Optimal_Catalyst Availability Starting Material Availability Availability->Optimal_Catalyst Reaction_Conditions Reaction Conditions (Temp, Time) Reaction_Conditions->Optimal_Catalyst Substrate_Scope Substrate Scope Substrate_Scope->Optimal_Catalyst Recyclability Catalyst Recyclability Recyclability->Optimal_Catalyst

Caption: Key factors influencing the selection of a chiral catalyst.

Conclusion

While the specific compound "this compound" remains elusive, the broader class of camphor-derived chiral ligands represents a valuable and economically attractive option in the field of asymmetric catalysis. They offer a good balance of performance and cost-effectiveness, making them particularly suitable for large-scale industrial applications where cost is a significant driver. Although they may not always achieve the exceptionally high enantioselectivities of some of the more expensive and specialized ligands, their performance is often more than sufficient for many practical applications. The ease of modification of the camphor scaffold also presents exciting opportunities for the development of new and improved chiral ligands tailored for specific synthetic challenges. For researchers and drug development professionals, camphor-derived ligands should be considered a strong candidate in the toolbox of chiral technologies, offering a pragmatic approach to efficient and cost-effective asymmetric synthesis.

References

A Critical Review of D-α,α'-Bicamphor and its Analogs in Asymmetric Catalysis: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and selective methods to control stereochemistry in chemical reactions is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy. Chiral ligands, derived from readily available natural products, have emerged as powerful tools in asymmetric catalysis. Among these, camphor and its derivatives have been extensively explored due to their rigid bicyclic structure, which provides a well-defined chiral environment. This guide offers a critical review of a class of C2-symmetric chiral diols derived from D-camphor, herein referred to as D-α,α'-Bicamphor analogs, in asymmetric catalysis. While the specific term "D-α,α'-Bicamphor" does not correspond to a standard nomenclature, it is representative of a class of C2-symmetric ligands formed by the coupling of two camphor units. This guide will compare their performance with other established chiral ligands, providing experimental data and detailed protocols to aid researchers in selecting the appropriate catalyst for their synthetic challenges.

Structure and Synthesis of D-α,α'-Bicamphor Analogs

D-α,α'-Bicamphor analogs are C2-symmetric chiral diols synthesized from D-camphor. The C2-symmetry is a common design element in chiral ligands, as it can reduce the number of possible transition states in a catalytic cycle, often leading to higher enantioselectivity. The synthesis of these diols typically starts from commercially available (+)-camphorquinone.

A general synthetic approach involves the reaction of camphorquinone with organometallic reagents, such as Grignard or organolithium reagents. This reaction proceeds via a nucleophilic addition to the carbonyl groups, yielding the corresponding diol. The stereochemistry of the newly formed hydroxyl groups is controlled by the rigid camphor backbone, leading to the formation of a specific diastereomer.

Representative Synthesis of a D-α,α'-Bicamphor Analog (CAMDOL): [1]

A notable example of this class of ligands is CAMDOL (camphor-derived 2,3-diols), which can be synthesized on a multigram scale. The synthesis involves the reaction of (-)-camphorquinone with a Grignard reagent, such as methylmagnesium bromide, in an appropriate solvent like toluene.[1] The reaction mixture is then quenched with a saturated aqueous solution of ammonium chloride. The resulting diol often precipitates as a white solid and can be isolated in high purity by simple filtration, avoiding the need for column chromatography.[1]

Experimental Protocol: Synthesis of a D-α,α'-Bicamphor Analog (CAMDOL) [1]

Materials:

  • (-)-Camphorquinone

  • Methylmagnesium bromide (MeMgBr) in a suitable solvent (e.g., THF or toluene)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of (-)-camphorquinone (1.0 equivalent) in anhydrous toluene is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon).

  • The solution is cooled to 0 °C in an ice bath.

  • Methylmagnesium bromide solution (2.5 equivalents) is added dropwise to the stirred solution of camphorquinone over a period of 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is triturated with a minimal amount of cold hexane, and the resulting white solid is collected by filtration and dried under vacuum to afford the pure CAMDOL.

Performance in Asymmetric Catalysis

D-α,α'-Bicamphor analogs, in the form of chiral diols, have been successfully employed as ligands in a variety of Lewis acid-catalyzed asymmetric reactions. Their rigid structure and the presence of two hydroxyl groups allow them to form well-defined chiral complexes with metal centers, which then effectively control the stereochemical outcome of the reaction.

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of chiral catalysts to control the stereochemistry of the newly formed chiral centers is of paramount importance. Camphor-derived auxiliaries and ligands have demonstrated high levels of stereocontrol in aldol reactions.[2][3] In some cases, diastereomeric ratios as high as 95:5 have been achieved.[2]

AldehydeNucleophileCatalyst SystemSolventYield (%)dr (anti:syn)ee (%)Reference
BenzaldehydeCyclohexanoneCamphor-derived prolinamide (10 mol%)Toluene95>99:1>99
4-NitrobenzaldehydeCyclohexanoneCamphor-derived prolinamide (10 mol%)Toluene98>99:1>99
IsobutyraldehydeAcetoneCamphor-based acetate enolate equivalentTHF8595:5N/A[2]

Table 1: Performance of Camphor-Derived Catalysts in Asymmetric Aldol Reactions.

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters.[4][5][6] The development of catalytic and enantioselective versions of this reaction has been a major focus of research. While specific data for D-α,α'-Bicamphor diols in Diels-Alder reactions is scarce in the readily available literature, camphor-derived pyridyl alcohol ligands have been evaluated as catalysts in the reaction of 2-acryloyloxazolidinone with cyclopentadiene, showing moderate to good yields and good endo:exo selectivity, but with relatively poor stereoselectivity (up to 43% ee).[7] This suggests that while the camphor backbone can induce stereoselectivity, the ligand design is crucial for achieving high enantiomeric excesses.

DienophileDieneCatalyst SystemSolventYield (%)endo:exoee (%)Reference
2-AcryloyloxazolidinoneCyclopentadieneCamphor-derived pyridyl alcohol-Cu(OTf)₂ (10 mol%)CH₂Cl₂7595:543[7]

Table 2: Performance of a Camphor-Derived Ligand in an Asymmetric Diels-Alder Reaction.

The Michael addition is a versatile method for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Camphor-derived C1-symmetric chiral diamine organocatalysts have been shown to efficiently promote the Michael addition of nitroalkanes to enones with high yields and excellent enantioselectivities (up to 98% ee).[8]

Michael AcceptorMichael DonorCatalyst SystemSolventYield (%)ee (%)Reference
ChalconeNitromethaneCamphor-derived C1-symmetric diamine (10 mol%)Toluene9698[8]
2-Cyclohexen-1-oneNitromethaneCamphor-derived C1-symmetric diamine (10 mol%)Toluene9295[8]

Table 3: Performance of a Camphor-Derived Catalyst in Asymmetric Michael Additions.

Experimental Protocol: Asymmetric Michael Addition Catalyzed by a Camphor-Derived Diamine [8]

Materials:

  • Chalcone (1.0 equivalent)

  • Nitromethane (2.0 equivalents)

  • Camphor-derived C1-symmetric diamine catalyst (10 mol%)

  • Anhydrous toluene

Procedure:

  • To a solution of chalcone (0.2 mmol) in anhydrous toluene (1.0 mL) is added the camphor-derived C1-symmetric diamine catalyst (0.02 mmol).

  • Nitromethane (0.4 mmol) is then added to the mixture.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the desired Michael adduct.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Comparison with Other Chiral Ligands

The performance of D-α,α'-Bicamphor analogs should be evaluated in the context of other well-established classes of chiral ligands, such as those derived from BINOL (1,1'-bi-2-naphthol) and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol).

  • BINOL-derived ligands: These C2-symmetric ligands are known for their high efficacy in a wide range of asymmetric reactions, often providing excellent enantioselectivities.[9][10][11] The axial chirality of the binaphthyl backbone creates a highly effective chiral environment. Compared to camphor-derived diols, BINOL-based ligands are generally more versatile and have been more extensively studied and applied. However, the synthesis of substituted BINOL derivatives can sometimes be more complex than that of camphor-derived diols.

  • TADDOLs: These C2-symmetric diols are readily synthesized from tartaric acid and are known for their effectiveness in catalyzing various reactions, including nucleophilic additions to carbonyl compounds and Diels-Alder reactions. Like camphor-derived diols, TADDOLs create a chiral environment through their rigid structure. The choice between a camphor-derived diol and a TADDOL may depend on the specific substrate and reaction conditions, as subtle differences in the ligand backbone can significantly impact stereoselectivity. Camphor-derived diols may offer a different steric environment around the metal center compared to TADDOLs, which can be advantageous for certain transformations.

The key advantage of camphor-derived ligands lies in their origin from a cheap and readily available natural product, which is available in both enantiomeric forms. This allows for the synthesis of both enantiomers of the chiral ligand, providing access to both enantiomers of the desired product.

Visualizing Catalysis and Workflow

To better understand the application of D-α,α'-Bicamphor analogs in asymmetric catalysis, the following diagrams illustrate a general catalytic cycle, a typical experimental workflow, and a comparative analysis of chiral ligands.

Catalytic_Cycle cluster_0 Catalytic Cycle Ligand Ligand Active Catalyst Active Catalyst Ligand->Active Catalyst Coordination Metal Precursor Metal Precursor Metal Precursor->Active Catalyst Catalyst-Substrate Complex Catalyst-Substrate Complex Active Catalyst->Catalyst-Substrate Complex Binding Substrate Substrate Substrate->Catalyst-Substrate Complex Catalyst-Substrate Complex->Active Catalyst Release Product Product Catalyst-Substrate Complex->Product Stereoselective Transformation Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Solvent, Ligand, and Metal Precursor Setup->Reagents Cooling Cool to Reaction Temperature Reagents->Cooling Addition Add Substrate Cooling->Addition Reaction Stir for Specified Time Addition->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, HPLC) Purification->Analysis End End Analysis->End Ligand_Comparison cluster_camphor Camphor-Derived Diols cluster_binol BINOL-Derived Ligands cluster_taddol TADDOLs Chiral Ligands Chiral Ligands Camphor_Diols D-α,α'-Bicamphor Analogs Chiral Ligands->Camphor_Diols BINOL BINOL Chiral Ligands->BINOL TADDOL TADDOL Chiral Ligands->TADDOL C_Pros Pros: - Readily available from camphor - Both enantiomers accessible - Rigid scaffold Camphor_Diols->C_Pros C_Cons Cons: - Often moderate enantioselectivity - Less studied than others Camphor_Diols->C_Cons B_Pros Pros: - High enantioselectivity - Widely applicable - Well-studied BINOL->B_Pros B_Cons Cons: - Synthesis can be complex - Higher cost BINOL->B_Cons T_Pros Pros: - Readily available from tartaric acid - C2-symmetric - Effective in many reactions TADDOL->T_Pros T_Cons Cons: - Can be sterically demanding - Performance is substrate-dependent TADDOL->T_Cons

References

A Comparative Guide to Cross-Validating Results of D-alpha,alpha'-Bicamphor in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison and Methodological Overview

D-alpha,alpha'-Bicamphor, a derivative of camphor, is recognized in the scientific community primarily as a convulsant agent used to model epileptic seizures in experimental settings. Its mechanism of action involves the modulation of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This guide provides a comparative analysis of this compound with other classical GABA-A receptor antagonists, offering supporting data and detailed experimental protocols to aid in the cross-validation of research findings.

Comparative Analysis of GABA-A Receptor Antagonists

To ensure the validity of results obtained using this compound, it is crucial to compare its effects with other well-characterized modulators of the GABA-A receptor. The primary alternatives for cross-validation are Picrotoxin and Bicuculline, which act through distinct mechanisms at the receptor complex.

Table 1: Quantitative Comparison of GABA-A Receptor Antagonists

CompoundMechanism of ActionTypical Effective ConcentrationKey Experimental Observations
This compound Non-competitive antagonist (putative pore blocker)1-30 µMInduces seizure-like activity in vitro and in vivo.
Picrotoxin (PTX) Non-competitive antagonist (pore blocker)20-60 µMInduces convulsant activity; does not significantly affect spike after-hyperpolarization (AHP)[1].
Bicuculline Competitive antagonist (binds at GABA site)10-20 µMShifts GABA concentration-response curves competitively[2]. Can have off-target effects by blocking calcium-activated potassium currents, which reduces spike AHP[1].
Flumazenil Benzodiazepine site antagonist10 nM (for binding)Used to competitively antagonize the effects of positive allosteric modulators like diazepam at the benzodiazepine binding site.[3]
Gaboxadol (THIP) Extrasynaptic δ-GABA-A receptor superagonist6 mg/kg (in vivo)Produces distinct neuroplasticity and can induce aversive conditioning, unlike classical antagonists[4].

Experimental Protocols for Cross-Validation

Accurate cross-validation requires standardized and reproducible experimental procedures. Below are detailed methodologies for key assays used to characterize and compare the effects of this compound and its alternatives.

Radioligand Binding Assay for GABA-A Receptors

This protocol is used to determine the binding affinity of a compound for the GABA-A receptor. It measures the displacement of a radiolabeled ligand by the test compound.

Objective: To quantify the binding affinity (Ki) of this compound and compare it to other modulators.

Methodology:

  • Membrane Preparation:

    • Homogenize rat brains in a sucrose-based homogenization buffer at 4°C.[5]

    • Perform a series of centrifugations to isolate the synaptic membrane fraction. The final pellet is resuspended in a binding buffer (e.g., 50 nM Tris-HCl).[5]

    • Store the prepared membranes at -70°C until use.[5]

  • Binding Assay:

    • Thaw and wash the membrane preparation with the binding buffer.[5]

    • Incubate a known concentration of the radioligand (e.g., [3H]muscimol or [3H]flumazenil) with the membrane preparation in the presence of various concentrations of the test compound (e.g., this compound).[3][6]

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.[5]

    • After incubation (e.g., 45 minutes at 4°C), terminate the reaction by rapid filtration and wash with ice-cold buffer.[5]

    • Quantify the radioactivity trapped on the filters using liquid scintillation spectrometry.[5][6]

  • Data Analysis:

    • Calculate the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Electrophysiological Recording in Brain Slices or Oocytes

This protocol measures the functional effect of compounds on GABA-A receptor activity by recording ion channel currents.

Objective: To characterize the functional antagonism of GABA-A receptors by this compound and compare its effects on GABA-activated currents with compounds like Picrotoxin and Bicuculline.

Methodology:

  • Preparation:

    • For oocyte studies, inject Xenopus laevis oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β1, γ2S).[2]

    • For brain slice studies, prepare acute brain slices (e.g., hippocampal or cortical) from rodents using a vibratome.

  • Recording:

    • Use two-electrode voltage-clamp (for oocytes) or whole-cell patch-clamp (for brain slices) techniques to record membrane currents.[7]

    • Establish a baseline GABA-activated current by applying a known concentration of GABA (e.g., the EC50 concentration).[7]

    • Apply the test compound (this compound, Picrotoxin, etc.) at varying concentrations and co-apply with GABA to measure the degree of inhibition of the GABA-activated current.

  • Data Analysis:

    • Generate dose-response curves for the inhibition of GABA-activated currents.

    • Determine the IC50 for each compound.

    • For competitive antagonists like Bicuculline, perform a Schild analysis to determine the pKB value. For non-competitive antagonists, observe the depression of the maximum response.[2]

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz DOT language illustrate the experimental processes and molecular pathways involved in the validation of this compound's effects.

Experimental Workflow for Compound Validation

This diagram outlines the logical flow from initial compound screening to functional characterization.

G cluster_0 In Vitro Characterization cluster_1 Ex Vivo / In Vivo Validation Binding_Assay Radioligand Binding Assay (Determine Affinity - Ki) Functional_Assay Electrophysiology (Measure Functional Block - IC50) Binding_Assay->Functional_Assay Slice_Model Acute Brain Slice Model (Network Activity) Functional_Assay->Slice_Model Animal_Model Animal Seizure Model (Behavioral Endpoint) Slice_Model->Animal_Model Cross_Validation Cross-Validation with Known Antagonists (Picrotoxin, Bicuculline) Animal_Model->Cross_Validation Test_Compound Test Compound (e.g., Bicamphor) Test_Compound->Binding_Assay

Caption: Workflow for validating a GABA-A receptor modulator.

Signaling Pathway of GABA-A Receptor Modulation

This diagram illustrates the GABA-A receptor and the binding sites of various modulators discussed.

G cluster_receptor GABA-A Receptor Complex GABA_Site GABA Binding Site (Orthosteric) Channel_Pore Chloride (Cl-) Channel Pore GABA_Site->Channel_Pore Opens Cl_Influx Cl- Influx (Hyperpolarization) Channel_Pore->Cl_Influx No_Influx Inhibition of Cl- Influx Channel_Pore->No_Influx BZD_Site Benzodiazepine Site (Allosteric) BZD_Site->GABA_Site Enhances GABA effect GABA GABA GABA->GABA_Site Activates Bicuculline Bicuculline (Competitive Antagonist) Bicuculline->GABA_Site Blocks Bicamphor Bicamphor / Picrotoxin (Non-competitive Pore Blockers) Bicamphor->Channel_Pore Blocks Diazepam Diazepam (Positive Allosteric Modulator) Diazepam->BZD_Site Enhances GABA effect

Caption: Mechanism of action for GABA-A receptor modulators.

References

Safety Operating Guide

Navigating the Disposal of D-alpha,alpha'-Bicamphor: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For novel or rare compounds such as D-alpha,alpha'-Bicamphor, the absence of a comprehensive Safety Data Sheet (SDS) necessitates a cautious and systematic approach. This guide provides essential safety and logistical information for the handling and disposal of this compound, ensuring the protection of researchers and compliance with regulatory standards.

Immediate Safety and Disposal Plan

Given the limited availability of specific safety and disposal data for this compound, it must be treated as a hazardous substance of unknown toxicity. The primary directive is to avoid environmental release and ensure that it is managed by qualified hazardous waste professionals.

Step-by-Step Disposal Procedure:

  • Do Not Dispose of Down the Drain or in General Waste: Under no circumstances should this compound or its containers be disposed of in the sink or regular trash.

  • Label as Hazardous Waste: The waste container must be clearly labeled with the full chemical name, "this compound," and any other known information. The label should also indicate "Hazardous Waste."

  • Segregate from Other Waste Streams: Store the container of this compound waste separately from other chemical waste to prevent accidental mixing and unknown chemical reactions.

  • Ensure Proper Containment: The waste container must be in good condition, compatible with the chemical, and kept securely closed.

  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS office is the primary resource for the disposal of hazardous and unknown chemical waste.[1][2][3] They will provide specific guidance and arrange for the collection and proper disposal of the material.

  • Provide All Available Information to EHS: When contacting your EHS office, provide them with all known information about the substance, including its name, any known properties, and the process that generated the waste.

Quantitative Data

PropertyValue
Molecular Formula C₂₀H₃₀O₂
Molecular Weight 302.45 g/mol
Physical State Solid
Flash Point Not Available
Toxicity Data Not Available
Environmental Hazards Not Available

Experimental Protocol for Disposal of a Chemical with an Incomplete Safety Profile

This protocol outlines the steps a researcher should take when faced with the disposal of a chemical for which a Safety Data Sheet is not available.

  • Information Gathering:

    • Conduct a thorough search for a Safety Data Sheet (SDS) using the chemical name, any known synonyms, and the CAS number (25611-66-9 for this compound).

    • Document the lack of a comprehensive SDS.

    • Gather any available information, such as molecular formula, structure, and the chemical class it belongs to.

  • Hazard Assessment (Assume Worst Case):

    • In the absence of data, treat the chemical as if it is flammable, reactive, corrosive, and toxic.

    • Handle with full personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Collection:

    • Designate a specific, compatible container for the waste. The container must be in good condition and have a secure lid.

    • Affix a hazardous waste label to the container.

    • Write the full chemical name and any known information on the label. Clearly write "Caution: Full Hazard Profile Unknown."

  • Contact Environmental Health and Safety (EHS):

    • Notify your institution's EHS office about the chemical waste.

    • Provide them with all the information gathered in Step 1.

    • Follow their specific instructions for storage and pickup. They may have a protocol for "unknown" or "research" chemical waste.[1][4]

  • Documentation:

    • Maintain a record of the information gathered, the hazard assessment, and all communications with the EHS office regarding the disposal of the substance.

Logical Workflow for Disposal of Uncharacterized Chemicals

The following diagram illustrates the decision-making process for the proper disposal of a chemical with an incomplete safety profile, such as this compound.

start Start: Need to Dispose of this compound search_sds Search for Safety Data Sheet (SDS) using CAS Number: 25611-66-9 start->search_sds sds_found SDS Found? search_sds->sds_found follow_sds Follow Disposal Procedures Outlined in SDS sds_found->follow_sds Yes no_sds SDS Not Available or Incomplete sds_found->no_sds No end End: Safe and Compliant Disposal follow_sds->end treat_as_hazardous Treat as Hazardous Waste with Unknown Toxicity no_sds->treat_as_hazardous label_waste Label Container with: - Full Chemical Name - 'Hazardous Waste' - 'Caution: Hazard Profile Unknown' treat_as_hazardous->label_waste segregate Segregate from Other Chemical Waste Streams label_waste->segregate contact_ehs Contact Institutional Environmental Health & Safety (EHS) segregate->contact_ehs provide_info Provide All Known Information to EHS contact_ehs->provide_info ehs_protocol Follow EHS Instructions for Collection and Disposal provide_info->ehs_protocol ehs_protocol->end

Caption: Disposal workflow for uncharacterized chemicals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.